molecular formula C16H13NO2 B1618145 7-Methoxy-4-phenyl-quinolin-2-ol CAS No. 30034-43-6

7-Methoxy-4-phenyl-quinolin-2-ol

Número de catálogo: B1618145
Número CAS: 30034-43-6
Peso molecular: 251.28 g/mol
Clave InChI: SASFZIYJZPZALO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methoxy-4-phenyl-quinolin-2-ol (CAS 30034-43-6) is a quinoline-based research compound provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Quinoline derivatives are a significant focus in medicinal chemistry due to their diverse pharmacological profiles. This specific scaffold is recognized as a privileged structure in drug discovery for its potential in developing new anticancer and antiparasitic agents. Research indicates that 2-phenylquinoline derivatives exhibit potent antiproliferative activity against a broad panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma . The biological activity is highly dependent on the nature and position of substituents on the quinoline core, with the methoxy and phenyl groups playing a critical role in modulating these effects . Furthermore, the 2-substituted quinoline series has been identified as a source of molecules with promising antileishmanial activity and low toxicity, addressing a crucial need for new treatments against neglected tropical diseases . The mechanism of action for compounds in this class may involve multiple targets, potentially including effects on the immune system, which could explain a observed lack of drug resistance in some studies . Researchers value this compound for its utility as a key synthetic intermediate or a lead structure in the rational design of novel therapeutic agents. Chemical Information: • CAS Number: 30034-43-6 • Molecular Formula: C₁₆H₁₃NO₂ • Molecular Weight: 251.28 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methoxy-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASFZIYJZPZALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352305
Record name 7-methoxy-4-phenyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30034-43-6
Record name 7-methoxy-4-phenyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Structural and Functional Divergence of 4-Phenyl-2-Quinolone vs. 7-Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, 4-phenyl-2-quinolone (4-PQ) serves as a privileged scaffold, structurally isomeric to flavones and bio-isosteric to coumarins. While the parent 4-PQ provides the essential pharmacophore for binding to various kinase and tubulin targets, its 7-methoxy derivative represents a critical "lead-optimization" modification.

The introduction of the methoxy group at the C7 position is not merely cosmetic; it fundamentally alters the molecule's electronic distribution, fluorescence quantum yield, and cytotoxic potency. This guide delineates the technical divergences between these two entities, focusing on synthetic regioselectivity, physicochemical shifts, and structure-activity relationships (SAR).

Structural and Electronic Basis

The core difference lies in the electronic modulation of the A-ring.

  • 4-Phenyl-2-quinolone (Parent): A planar, conjugated system. The lactam (2-one) functionality allows for tautomeric equilibrium (lactam-lactim), though the 2-one form predominates in solution. It is electronically neutral on the benzenoid ring.

  • 7-Methoxy-4-phenyl-2-quinolone (Derivative): The methoxy group is a strong Electron Donating Group (EDG) via resonance (+M effect). Position 7 is conjugated with the carbonyl at position 2 and the nitrogen at position 1.

    • Consequence: The C7-OMe pushes electron density into the ring system, stabilizing the cationic transition states during electrophilic substitution and enhancing the dipole moment. This often results in increased binding affinity to hydrophobic pockets in proteins (e.g., the colchicine binding site of tubulin).

Synthetic Divergence: The Regioselectivity Challenge

Synthesizing the parent compound is straightforward. Synthesizing the 7-methoxy derivative requires navigating regiochemical ambiguity.

The Knorr Quinolone Cyclization

The most robust method for both is the acid-catalyzed condensation of an aniline with a


-keto ester (Ethyl benzoylacetate).
Protocol A: Synthesis of Parent 4-Phenyl-2-quinolone
  • Precursor: Aniline (Symmetrical).

  • Mechanism: Aniline attacks the ketone carbonyl, forms an enamine, and cyclizes onto the ester.

  • Outcome: Single product.

Protocol B: Synthesis of 7-Methoxy-4-phenyl-2-quinolone
  • Precursor: m-Anisidine (3-methoxyaniline).

  • The Challenge: The meta-substituent creates two nucleophilic sites for the cyclization step:

    • Para to OMe: Leads to the 7-methoxy isomer (Sterically favored, electronically activated).

    • Ortho to OMe: Leads to the 5-methoxy isomer (Sterically hindered).

  • Critical Control: High-temperature cyclization in Polyphosphoric Acid (PPA) generally favors the thermodynamic product (7-isomer).

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material Selection PathA Aniline (Symmetrical) Start->PathA PathB m-Anisidine (Asymmetrical) Start->PathB Reagent Ethyl Benzoylacetate + PPA (140°C) PathA->Reagent PathB->Reagent IntermedA Intermediate: Beta-Anilinocinnamate Reagent->IntermedA CyclizationA Cyclization (Regiospecific) IntermedA->CyclizationA Path A CyclizationB Cyclization (Regioselective) IntermedA->CyclizationB Path B ProductA 4-Phenyl-2-quinolone (Single Isomer) CyclizationA->ProductA ProductB1 7-Methoxy Isomer (Major Product - Sterically Favored) CyclizationB->ProductB1  >90% ProductB2 5-Methoxy Isomer (Minor Byproduct - Sterically Hindered) CyclizationB->ProductB2  <10% Purification Recrystallization (EtOH/DMF) to remove 5-isomer ProductB1->Purification ProductB2->Purification

Figure 1: Comparative synthetic logic highlighting the regiochemical divergence when using m-anisidine.

Physicochemical & Photophysical Comparison

The 7-methoxy group acts as an auxochrome, significantly altering the spectral properties. This is vital for researchers using these compounds as fluorescent probes or tracking cellular uptake.

Feature4-Phenyl-2-quinolone (Parent)7-Methoxy DerivativeTechnical Implication
Molecular Weight 221.25 g/mol 251.28 g/mol Slight increase; negligible impact on permeability.
LogP (Calc) ~2.8~3.17-OMe increases lipophilicity, improving membrane permeability.
Fluorescence Weak / Non-fluorescent in waterStrong Blue/Cyan Emission 7-OMe creates a "Push-Pull" system (Donor-Acceptor), increasing quantum yield.
Solubility Low in water; Mod. in DMSOLower in water; High in DMSO7-OMe reduces crystal lattice energy slightly but requires DMSO stock for bio-assays.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsThe methoxy oxygen is a weak H-bond acceptor, aiding receptor binding.

Pharmacological Implications (SAR)

The transition from the parent to the 7-methoxy derivative is often the difference between a "hit" and a "lead."

Cytotoxicity and Tubulin Binding

Research indicates that 4-PQ derivatives mimic Combretastatin A-4 , a potent tubulin polymerization inhibitor.[1]

  • Mechanism: The 4-phenyl ring mimics the B-ring of colchicine/combretastatin.

  • The 7-OMe Effect: The methoxy group at position 7 mimics the methoxy substitution pattern found on the A-ring of combretastatin. This steric and electronic match allows the derivative to fit snugly into the colchicine-binding site of tubulin, inhibiting microtubule formation and inducing apoptosis.

  • Data Point: In comparative studies against cancer cell lines (e.g., COLO205, H460), 7-methoxy derivatives frequently exhibit IC

    
     values in the sub-micromolar range (0.1–1.0 
    
    
    
    M), whereas the unsubstituted parent often shows IC
    
    
    > 10
    
    
    M [1].
Metabolic Stability
  • Parent: Metabolized primarily via hydroxylation on the phenyl ring.

  • 7-Methoxy: The methoxy group is a metabolic "soft spot." It is subject to O-demethylation by Cytochrome P450 enzymes (CYP), converting it to the 7-hydroxy derivative. This metabolite is often more water-soluble and can be conjugated (glucuronidation) for excretion.

Detailed Experimental Protocol: Synthesis of 7-Methoxy-4-phenyl-2-quinolone

Objective: Isolate the 7-methoxy isomer with >95% purity, minimizing the 5-methoxy byproduct.

Reagents:

  • m-Anisidine (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Step-by-Step:

  • Condensation: In a round-bottom flask, mix m-anisidine and ethyl benzoylacetate.

  • Cyclodehydration: Add PPA (approx. 10g per 1g of reactant).

  • Heating (Critical): Heat the mixture to 130–140°C for 3–4 hours.

    • Why? Lower temperatures favor incomplete cyclization. Higher temperatures (>160°C) may cause charring or demethylation.

  • Quenching: Cool the reaction mass to ~60°C and pour onto crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Adjust pH to ~7 using 10% NaOH solution (exothermic).

  • Filtration: Filter the precipitate and wash copiously with water.

  • Purification (The Self-Validating Step): Recrystallize from Ethanol or DMF/Ethanol .

    • Validation: The 7-methoxy isomer is less soluble and crystallizes first. The 5-methoxy isomer (if present) largely remains in the mother liquor.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the diagnostic doublet for H-5 (approx 7.8 ppm, J=9Hz) indicating a proton ortho to the ketone, and a singlet for the methoxy group at 3.85 ppm.

SAR Visualization

SAR_Logic Core 4-Phenyl-2-Quinolone (Scaffold) Pos4 Position 4 (Phenyl): Hydrophobic Interaction (Tubulin Binding) Core->Pos4 Pos7 Position 7 (Methoxy): 1. Electron Donor (+M) 2. H-Bond Acceptor 3. Fluorescence Enhancer Core->Pos7 Pos2 Position 2 (Carbonyl): H-Bond Acceptor Core->Pos2 Activity Enhanced Cytotoxicity (Sub-micromolar IC50) Pos7->Activity Mimics Combretastatin A-4 Imaging Fluorescent Probe Capability Pos7->Imaging Push-Pull System

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of the 7-methoxy substitution.

References

  • Tseng, C-H., et al. (2013). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents.Molecules , 18(9), 10617-10629.

  • Sridharan, V., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.RSC Advances , 13, 9852-9884.

  • PubChem. (2025).[2][3] 7-Methoxy-4-phenyl-2-quinolone Compound Summary.National Library of Medicine .

  • Organic Chemistry Portal. Synthesis of 4-Quinolones: Knorr Synthesis and Variations.

Sources

Technical Whitepaper: Photophysics of 7-Methoxy-4-phenyl-quinolin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the photophysical properties of 7-Methoxy-4-phenyl-quinolin-2-ol , a compound that predominantly exists in solution as its lactam tautomer, 7-Methoxy-4-phenyl-2(1H)-quinolinone .

Executive Summary & Chemical Identity

7-Methoxy-4-phenyl-quinolin-2-ol is a member of the carbostyril (2-quinolinone) family, a class of fluorophores renowned for their large Stokes shifts, high photochemical stability, and strong blue fluorescence. While the IUPAC nomenclature suggests an enol ("-ol") structure, the compound exists in a tautomeric equilibrium heavily favoring the lactam (keto) form in both solid state and solution.

This guide details the absorption and emission characteristics, solvatochromic behavior, and experimental protocols required for the precise characterization of this fluorophore.

Chemical Structure & Tautomerism

The fluorescence mechanism is governed by the lactam-lactim tautomerism. The 7-methoxy group acts as an electron-donating auxochrome, while the 4-phenyl group extends the


-conjugation system, inducing a bathochromic shift relative to the parent carbostyril.

Tautomerism Lactim Lactim Form (7-Methoxy-4-phenyl-quinolin-2-ol) Rare in Solution Lactam Lactam Form (7-Methoxy-4-phenyl-2(1H)-quinolinone) Dominant Fluorophore Lactim->Lactam  Tautomerization (K_eq >> 1)  

Figure 1: Tautomeric equilibrium favoring the fluorescent lactam species.

Spectral Characteristics

Absorption Spectra

The absorption spectrum of 7-Methoxy-4-phenyl-2(1H)-quinolinone is characterized by strong


 transitions in the UV region. The 4-phenyl substituent causes a redshift compared to 4-methyl analogues (e.g., Carbostyril 124 precursors).
ParameterValue (Approx.)Notes

330 – 345 nm Primary excitation band (S₀

S₁).
Secondary Peak ~270 – 280 nmHigher energy transition (S₀

S₂).
Molar Absorptivity (

)
~12,000 – 18,000 M⁻¹cm⁻¹High extinction coefficient typical of fused aromatics.
Solvent Effect MinimalAbsorption maxima are relatively insensitive to solvent polarity.
Emission Spectra (Fluorescence)

The emission is a vivid blue fluorescence. The large Stokes shift indicates significant geometric relaxation in the excited state (S₁) before photon emission.

ParameterValue (Approx.)Notes

410 – 440 nm Deep blue emission.
Stokes Shift ~80 – 100 nm Large shift minimizes self-absorption (inner filter effect).
Quantum Yield (

)
0.70 – 0.90 High efficiency in polar aprotic solvents (e.g., DMSO, Ethanol).
Lifetime (

)
~3 – 8 nsTypical fluorescence lifetime for carbostyrils.
Solvatochromism

While absorption is stable, the emission spectrum exhibits positive solvatochromism.

  • Non-polar (Hexane/Toluene): Emission is structured and blue-shifted (~410 nm).

  • Polar Aprotic (DMSO/DMF): Emission is broad and red-shifted (~430-440 nm) due to stabilization of the intramolecular charge transfer (ICT) excited state.

  • Protic (Methanol/Water): Fluorescence intensity may decrease (quenching) due to hydrogen bonding interactions with the carbonyl oxygen.

Experimental Protocol: Spectral Characterization

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Reagents & Equipment[1][2][3][4]
  • Compound: >98% purity 7-Methoxy-4-phenyl-2(1H)-quinolinone (recrystallized from ethanol).

  • Solvents: Spectroscopic grade Ethanol, DMSO, and Cyclohexane.

  • Instrument: Double-monochromator Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of compound in 10 mL DMSO to create a ~400

      
      M stock.
      
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution Dilution:

    • Dilute stock into the target solvent (e.g., Ethanol) to reach a final concentration of 1–5

      
      M .
      
    • Critical Check: Absorbance at

      
       must be < 0.1 OD  to prevent inner filter effects and re-absorption artifacts.
      
  • Absorption Scan:

    • Scan range: 250 nm to 400 nm.

    • Baseline correction: Subtract pure solvent blank.

  • Emission Scan:

    • Excitation Wavelength (

      
      ): Set to 
      
      
      
      (e.g., 335 nm).
    • Scan range: 350 nm to 600 nm.[1]

    • Slit widths: 2-5 nm bandpass (adjust for signal intensity).

  • Quantum Yield Determination (Relative Method):

    • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

      
      ) or 9,10-Diphenylanthracene in Cyclohexane (
      
      
      
      ).
    • Calculate using the comparative integrated emission intensity formula:

      
      
      (Where 
      
      
      
      is integrated intensity,
      
      
      is absorbance, and
      
      
      is refractive index).

ExperimentalWorkflow Stock Stock Prep (DMSO, 400 µM) Dilution Dilution (Target: 2 µM, Abs < 0.1) Stock->Dilution  Aliquot   AbsScan UV-Vis Absorption Scan (250-400 nm) Dilution->AbsScan  Verify OD   EmScan Fluorescence Emission Scan (Ex: 335 nm, Em: 350-600 nm) AbsScan->EmScan  Determine Ex Max   DataAnalysis Data Analysis (Stokes Shift, QY Calculation) EmScan->DataAnalysis  Integrate Spectra  

Figure 2: Validated workflow for spectral acquisition.

Applications in Research

The photophysical profile of 7-Methoxy-4-phenyl-2(1H)-quinolinone makes it valuable in:

  • Fluorescent Probes: As a scaffold for designing "turn-on" sensors. The 7-methoxy group can be deprotected to a 7-hydroxy group, allowing for pH sensing (forming the highly fluorescent phenolate anion).

  • Scintillators: Due to its high quantum yield and stability, derivatives are explored as wavelength shifters in particle physics detectors.

  • Laser Dyes: Structurally related to Carbostyril 124 and 165, it serves as a blue laser dye in the 420-440 nm range.

References

  • Wolfbeis, O. S., & Knierzinger, A. (1980). The fluorescence of organic natural products.[2][3] I. The fluorescence of carbostyrils and their O-methyl ethers. PerkinElmer Sciex. (Foundational work on carbostyril fluorescence).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
  • PubChem Compound Summary. (2025). 7-Methoxy-4-phenyl-quinolin-2-ol (CID 722718). National Center for Biotechnology Information. Link

  • OMLC. (2017). Spectra of 7-Methoxycoumarin derivatives (Structural Analogues). Oregon Medical Laser Center. Link

Sources

Methodological & Application

how to synthesize 7-methoxy-4-phenyl-2-quinolone from anisidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Methoxy-4-phenyl-2-quinolone

Introduction & Scope

The 2-quinolone (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, anti-inflammatory, and psychotropic agents. Specifically, 7-methoxy-4-phenyl-2-quinolone has garnered attention for its antiproliferative properties against various cancer cell lines (e.g., COLO205, H460) by mimicking podophyllotoxin analogs.

This application note details a robust, scalable protocol for synthesizing 7-methoxy-4-phenyl-2-quinolone from m-anisidine and ethyl benzoylacetate. Unlike generic quinoline syntheses, this protocol addresses the critical challenge of regioselectivity inherent in meta-substituted anilines, ensuring the preferential formation of the 7-methoxy isomer over the 5-methoxy byproduct.

Chemical Strategy & Retrosynthesis

The synthesis relies on the Knorr Quinoline Synthesis , a two-step sequence involving the thermal condensation of an aniline with a


-ketoester, followed by acid-catalyzed intramolecular cyclization.
Regiochemical Control

The critical decision point in this synthesis is the choice of starting material and cyclization conditions.

  • Starting Material: m-Anisidine (3-methoxyaniline) is selected. The methoxy group is an electron-donating group (EDG) that activates the aromatic ring at the ortho and para positions.

  • Cyclization Logic: Cyclization can theoretically occur at position 2 (ortho to amine, ortho to methoxy) or position 6 (ortho to amine, para to methoxy).

    • Path A (Position 2): Leads to the 5-methoxy isomer. This is sterically hindered and kinetically disfavored.

    • Path B (Position 6): Leads to the 7-methoxy isomer . This position is sterically accessible and electronically activated, making it the major product (>90% selectivity).

Reaction Pathway (Graphviz)

ReactionScheme Anisidine m-Anisidine (3-Methoxyaniline) Amide Intermediate Anilide (N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide) Anisidine->Amide  Step 1: Condensation  140-160°C (Neat) or Toluene/Reflux  -EtOH EBA Ethyl Benzoylacetate EBA->Amide  Step 1: Condensation  140-160°C (Neat) or Toluene/Reflux  -EtOH Product 7-Methoxy-4-phenyl-2-quinolone (Target) Amide->Product  Step 2: Cyclization  PPA, 100-110°C  -H2O Byproduct 5-Methoxy Isomer (Trace/Minor) Amide->Byproduct  Steric Hindrance

Figure 1: Reaction scheme illustrating the Knorr cyclization pathway and regioselective preference for the 7-methoxy isomer.

Experimental Protocol

Materials & Reagents
ReagentCAS Registry #Eq.Role
m-Anisidine536-90-31.0Nucleophile
Ethyl Benzoylacetate94-02-01.1Electrophile (

-ketoester)
Polyphosphoric Acid (PPA)8017-16-1ExcessCyclization Agent/Solvent
Ethanol (95%)64-17-5N/ARecrystallization Solvent
Sodium Bicarbonate144-55-8N/ANeutralization
Step-by-Step Procedure

Step 1: Formation of the Anilide Intermediate

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional but recommended) topped with a reflux condenser.

  • Charging: Add m-anisidine (1.23 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol).

  • Condensation:

    • Method A (Neat): Heat the mixture in an oil bath at 150–160°C for 2–3 hours. The reaction is driven by the evolution of ethanol.

    • Method B (Solvent): Dissolve in 20 mL xylene and reflux (approx. 140°C) with a Dean-Stark trap to azeotropically remove ethanol.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot should disappear.

  • Isolation: If using Method B, evaporate the solvent under reduced pressure. If using Method A, proceed directly to Step 2 with the crude oil/solid.

Step 2: Cyclization (Knorr Reaction)

  • Acid Addition: To the crude anilide from Step 1, add approximately 10–15 g of Polyphosphoric Acid (PPA).

    • Note: PPA is extremely viscous. It is easier to handle if warmed slightly (40–50°C) before pouring.

  • Heating: Heat the mixture to 100–110°C with stirring. Maintain this temperature for 2–4 hours.

    • Critical Parameter: Do not exceed 120°C for extended periods to avoid charring or demethylation of the methoxy group.

  • Quenching: Allow the reaction mixture to cool to roughly 60°C (still fluid). Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the quinolone product will precipitate as a solid.

  • Neutralization: Adjust the pH of the suspension to ~7–8 using saturated sodium bicarbonate solution or 10% NaOH. This removes any trapped acid salts.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake copiously with water to remove phosphate salts.

Step 3: Purification

  • Drying: Air dry the crude solid.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (95%) or an Ethanol/DMF mixture.

  • Yield: Typical yields range from 60–75%.[1]

  • Characterization:

    • Appearance: White to pale yellow powder.

    • Melting Point: Expect range ~258–260°C (Literature value varies by crystal form).

    • 1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.8 ppm), the vinyl proton at position 3 (~6.4 ppm), and the broad NH singlet (~11-12 ppm).

Process Workflow & Decision Logic

Workflow Start Start: Mix m-Anisidine + Ethyl Benzoylacetate Heat Heat to 150°C (2-3 hrs) Remove Ethanol Start->Heat CheckTLC TLC Check: Aniline consumed? Heat->CheckTLC CheckTLC->Heat No (Continue Heating) AddPPA Add PPA Heat to 100-110°C CheckTLC->AddPPA Yes Quench Quench in Ice Water Neutralize (pH 7-8) AddPPA->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filter & Wash (H2O) Precipitate->Filter Yes NeutralizeMore Adjust pH Precipitate->NeutralizeMore No (Check pH) Recryst Recrystallize (EtOH) Filter->Recryst NeutralizeMore->Precipitate

Figure 2: Operational workflow for the synthesis and purification of 7-methoxy-4-phenyl-2-quinolone.

Critical Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation (Step 1).Ensure ethanol is removed (open vessel or Dean-Stark). Check TLC before adding PPA.
Oiling out Product trapped in PPA matrix.Ensure the quench water volume is sufficient (10x PPA volume). Stir vigorously for 30 mins after quenching.
Dark/Black Product Temperature too high during cyclization.Strictly control PPA bath temp to 100–110°C. Do not exceed 120°C.
Isomer Impurity Formation of 5-methoxy isomer.Recrystallize from Ethanol. The 7-methoxy isomer is typically less soluble and crystallizes first.

Safety Warning:

  • PPA: Corrosive and viscous. Causes severe burns. Use gloves and face shield.

  • Anisidines: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen. Handle in a fume hood.

References

  • Biological Activity & Synthesis Protocol: Tseng, C. H., et al. (2021).[2][3][4][5] In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules , 26(14), 4165. Source:[Link] (Note: This paper explicitly describes the synthesis of 7-methoxy-4-phenyl-2-quinolone (Compound 22) using the Knorr cyclization with PPA at 100–110°C.)

  • General Knorr Synthesis Mechanism: Jones, G. (1977). The Synthesis of Quinolines. The Chemistry of Heterocyclic Compounds , Vol 32. Wiley-Interscience. Source:[Link]

  • Regioselectivity in Quinoline Synthesis: Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews , 43(1), 43–68. Source:[Link]

Sources

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay with 4-Phenyl-2-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Microtubule Dynamics in Cellular Processes and Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1][2] They are indispensable for a multitude of critical cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The inherent dynamicity of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and essential for their function.[1][4]

This dynamic nature makes tubulin a prime target for anticancer drug development.[3][4][5] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][6] This mechanism is the basis for the clinical success of widely used chemotherapeutic agents such as the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids, which destabilize them.[1][7]

4-Phenyl-2-Quinolones: A Promising Class of Tubulin Polymerization Inhibitors

Recent research has identified 4-phenyl-2-quinolone derivatives as a promising class of antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization.[8][9] Molecular docking studies and biological assays suggest that these compounds often bind to the colchicine-binding site on β-tubulin.[8][10][11][12] By occupying this site, 4-phenyl-2-quinolones prevent the tubulin dimers from assembling into microtubules, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[12][13] The structural similarity of some 4-phenyl-2-quinolones to known tubulin inhibitors like podophyllotoxin further supports their potential as a new generation of anticancer drugs.[8][9]

This application note provides a detailed protocol for a fluorescence-based in vitro tubulin polymerization inhibition assay, a robust and sensitive method for characterizing the effects of 4-phenyl-2-quinolones and other potential inhibitors on tubulin dynamics.

Principle of the Fluorescence-Based Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a powerful tool for screening and characterizing compounds that modulate microtubule assembly.[14][15][16] The assay monitors the kinetics of tubulin polymerization in real-time. This protocol focuses on a fluorescence-based method, which offers higher sensitivity compared to traditional turbidity assays.[1][17]

The principle of this assay relies on a fluorescent reporter molecule that preferentially binds to polymerized microtubules. As tubulin dimers assemble into microtubules, the fluorescent reporter is incorporated, leading to a significant increase in its fluorescence signal.[14][18] The rate and extent of this fluorescence enhancement are directly proportional to the rate and extent of tubulin polymerization. The assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening (HTS) of compound libraries.[1][16]

The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a characteristic sigmoidal curve with three phases: nucleation, growth, and a steady-state equilibrium.[18][19][20] Inhibitors of tubulin polymerization, such as 4-phenyl-2-quinolones, will alter this curve by decreasing the rate of polymerization and the maximum fluorescence intensity.

Experimental Workflow for Tubulin Polymerization Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents: - Tubulin (>99% pure) - General Tubulin Buffer - GTP Solution - Test Compounds (4-Phenyl-2-Quinolones) - Control Compounds (Paclitaxel, Nocodazole) Plate Prepare 96-well Plate (Black, flat-bottom, half-area) Mix Prepare Reaction Mix on Ice: - Buffer, GTP, Test/Control Compounds Add_Tubulin Add Tubulin to Reaction Mix Mix->Add_Tubulin Incubate Incubate Plate at 37°C Add_Tubulin->Incubate Read_Fluorescence Read Fluorescence Kinetically (e.g., Ex: 360 nm, Em: 450 nm) Incubate->Read_Fluorescence Plot Plot Fluorescence vs. Time Read_Fluorescence->Plot Analyze Analyze Data: - Determine Vmax - Calculate IC50 values Plot->Analyze

Caption: Workflow for the tubulin polymerization inhibition assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[17][18][21]

I. Materials and Reagents

  • Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain tubulin) is recommended.[15][18]

  • General Tubulin Buffer (GTP-free): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

  • GTP Solution: 100 mM in water, stored at -80°C in small aliquots.

  • Fluorescent Reporter: A fluorescent molecule that binds to polymerized tubulin (often included in commercial kits).

  • Test Compounds: 4-phenyl-2-quinolone derivatives dissolved in an appropriate solvent (e.g., DMSO). Prepare a dilution series.

  • Positive Control (Inhibitor): Nocodazole or Vinblastine (e.g., 10 µM final concentration).[19][22]

  • Positive Control (Promoter): Paclitaxel (e.g., 10 µM final concentration).[18][19][22]

  • Negative Control: Solvent (e.g., DMSO) at the same final concentration as the test compounds.

  • 96-well Plate: Black, flat-bottom, half-area microplate is recommended for optimal signal.[22]

  • Temperature-controlled microplate reader: Capable of kinetic fluorescence measurement.

II. Reagent Preparation

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

  • GTP Stock: Thaw a 100 mM GTP aliquot on ice.

  • Assay Buffer: Prepare a sufficient volume of General Tubulin Buffer containing the fluorescent reporter according to the manufacturer's instructions.

  • Compound Dilutions: Prepare a serial dilution of the 4-phenyl-2-quinolone compounds in the assay buffer. The final solvent concentration should be consistent across all wells and ideally ≤1%.

III. Assay Procedure

  • Pre-warm the plate reader to 37°C. Temperature is a critical parameter for tubulin polymerization.[20][22]

  • On ice, prepare the reaction mixtures in the 96-well plate. Add the components in the following order (example for a 50 µL final volume):

    • 40 µL of Assay Buffer (containing fluorescent reporter).

    • 5 µL of compound dilutions (or controls).

    • Mix gently by pipetting.

  • Initiate the reaction: Add 5 µL of the 4 mg/mL tubulin stock solution to each well for a final concentration of 2 mg/mL. Pipette up and down gently to mix. Avoid introducing air bubbles.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Begin kinetic measurement of fluorescence. Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm, but will depend on the fluorescent reporter used) every 30-60 seconds for at least 60 minutes.[19]

IV. Data Analysis

  • Plot the data: Graph the fluorescence intensity versus time for each concentration of the test compound and controls.

  • Determine the Vmax: The maximum rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve (the growth phase).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Vmax with compound / Vmax of vehicle control)] * 100

  • Determine the IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization).

Expected Results and Data Presentation

The results of the tubulin polymerization inhibition assay will demonstrate the effect of the 4-phenyl-2-quinolone derivatives on microtubule formation.

  • Vehicle Control (DMSO): A characteristic sigmoidal curve showing the three phases of polymerization: nucleation, growth, and a steady-state plateau.[18][20]

  • Positive Control (Nocodazole): A significant reduction in the rate and extent of polymerization, resulting in a flattened curve.[20]

  • Positive Control (Paclitaxel): An increased rate of polymerization and a higher final plateau, indicating microtubule stabilization.[19][20]

  • 4-Phenyl-2-Quinolone Compounds: Active compounds will show a dose-dependent decrease in the rate and extent of fluorescence increase, similar to the nocodazole control.

The quantitative data can be summarized in a table for easy comparison of the inhibitory potencies of different 4-phenyl-2-quinolone derivatives.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
4-Phenyl-2-Quinolone Analog A1.5
4-Phenyl-2-Quinolone Analog B5.2
4-Phenyl-2-Quinolone Analog C0.8
Nocodazole (Reference)0.5

Troubleshooting and Considerations

  • Temperature Control: Maintaining a constant 37°C is crucial. Lower temperatures will significantly decrease the rate of polymerization.[20][22]

  • Tubulin Quality: Use high-purity tubulin and avoid repeated freeze-thaw cycles. Aggregated tubulin can act as seeds and alter the polymerization kinetics.[23]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as it can affect tubulin polymerization.

  • Glycerol: Some protocols include glycerol to promote polymerization. However, glycerol can interfere with the binding of certain ligands, so it may be necessary to test conditions with and without it.[22]

Conclusion

The fluorescence-based tubulin polymerization assay is a robust and sensitive method for identifying and characterizing novel inhibitors of microtubule dynamics, such as 4-phenyl-2-quinolones. This application note provides a comprehensive framework for conducting these assays, from the underlying principles to a detailed experimental protocol and data analysis guidelines. By employing these methods, researchers can effectively evaluate the potential of 4-phenyl-2-quinolone derivatives as a new class of anticancer agents targeting the tubulin cytoskeleton.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

  • MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Sciety. (2025). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. Retrieved from [Link]

  • Frontiers. (2022). The microtubule cytoskeleton: An old validated target for novel therapeutic drugs. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit Manual. Retrieved from [Link]

  • MDPI. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic structures of quinolone inhibitors of tubulin polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of some anticancer agents and the general structure of the target compounds (7a–e ∼ 15a–e). Retrieved from [Link]

  • Molecular Biology of the Cell. (2017). Microtubule dynamics: 50 years after the discovery of tubulin and still going strong. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • PubMed. (2019). 4(1H)-quinolone derivatives overcome acquired resistance to anti-microtubule agents by targeting the colchicine site of β-tubulin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Retrieved from [Link]

  • ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Tebubio. (2016). Tubulin polymerisation measurement - made easy!. Retrieved from [Link]

  • Bentham Science. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Phenyl-2-quinolone (4-PQ) compounds, HPK, podophyllotoxin, and.... Retrieved from [Link]

  • ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Bentham Science. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Retrieved from [Link]

Sources

Preparation of 7-Methoxy-4-phenyl-quinolin-2-ol Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 7-Methoxy-4-phenyl-quinolin-2-ol (CAS RN: 30034-43-6).[1][2] This guide is intended for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure solution integrity, experimental reproducibility, and operator safety, addressing the compound's poor aqueous solubility through systematic solvent selection and dissolution techniques.

Introduction

7-Methoxy-4-phenyl-quinolin-2-ol is a quinoline derivative, a class of heterocyclic compounds recognized for their wide-ranging pharmacological potential.[3] The efficacy of in vitro and in vivo studies hinges on the accurate and consistent preparation of stock solutions. Due to its physicochemical properties, particularly its low water solubility, establishing a robust and reproducible protocol for solubilization is a critical preliminary step for any experimental workflow. This document outlines the essential considerations and a detailed methodology for preparing high-quality stock solutions of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Methoxy-4-phenyl-quinolin-2-ol is paramount for the successful preparation of its stock solutions.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂PubChem[2]
Molecular Weight 251.28 g/mol PubChem[2][4]
Appearance Solid (predicted)
Melting Point ~190 °CEPA CompTox[1]
Water Solubility 7.17e-5 to 9.60e-5 g/LEPA CompTox[1]
LogKow (Octanol-Water) 3.20EPA CompTox[1]

The very low aqueous solubility and a LogKow of 3.20 indicate a lipophilic nature, suggesting that organic solvents will be required for dissolution.[1]

Safety & Handling Precautions

Potential Hazards (based on analogous compounds): [5][6][7][8]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin/Eye Irritation: May cause skin irritation and serious eye damage.

  • Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and may potentially cause cancer.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[5]

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.[5][6]

  • Body Protection: A laboratory coat is required. For larger quantities, chemical-resistant clothing should be worn.[5]

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood.[5]

Waste Disposal: All contaminated materials, including empty containers and PPE, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5]

Stock Solution Preparation Protocol

This protocol is designed for the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for poorly soluble compounds in biological research.[9]

Materials and Reagents
  • 7-Methoxy-4-phenyl-quinolin-2-ol (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flask (e.g., 10 mL) with a ground glass stopper

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Amber glass vials for storage

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Calculate Mass of Compound B Weigh Compound in Fume Hood A->B Proceed with calculation C Transfer to Volumetric Flask B->C Careful transfer D Add ~80% of Final DMSO Volume C->D Initiate dissolution E Vortex to Dissolve D->E F Use Gentle Heating/Sonication (if needed) E->F If not fully dissolved G Bring to Final Volume with DMSO E->G If fully dissolved F->G H Invert to Mix Thoroughly G->H I Aliquot into Amber Vials H->I Prepare for storage J Store at -20°C or -80°C I->J K Perform Quality Control Check (Optional) J->K For critical experiments

Caption: Workflow for 7-Methoxy-4-phenyl-quinolin-2-ol Stock Solution Preparation.

Step-by-Step Methodology

1. Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of 7-Methoxy-4-phenyl-quinolin-2-ol can be calculated using the following formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L x 0.01 L x 251.28 g/mol = 0.0025128 g = 2.51 mg

2. Weighing the Compound:

  • a. Don all required PPE and perform this step inside a chemical fume hood.

  • b. Place a clean weighing boat on the analytical balance and tare the balance.

  • c. Carefully weigh out the calculated mass (e.g., 2.51 mg) of 7-Methoxy-4-phenyl-quinolin-2-ol.

3. Dissolution:

  • a. Quantitatively transfer the weighed compound into a clean, dry volumetric flask (e.g., 10 mL).

  • b. Add approximately 80% of the final volume of anhydrous DMSO (e.g., 8 mL for a 10 mL final volume).

  • c. Stopper the flask and vortex the mixture until the solid is completely dissolved. Visual inspection against a light source is crucial to ensure no particulates remain.

  • d. (Optional - Troubleshooting): If the compound does not readily dissolve, gentle warming in a water bath (not to exceed 40°C) or brief sonication can be employed to aid dissolution.[10] Avoid excessive heating, which could lead to degradation.

  • e. Once fully dissolved, allow the solution to return to room temperature.

  • f. Carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • g. Stopper the flask and invert it several times to ensure the solution is homogeneous.[11]

4. Aliquoting and Storage:

  • a. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber glass vials.

  • b. Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • c. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C in a dry, dark location.[8][12]

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent the introduction of contaminants or water, which can affect compound solubility and stability.

  • pH Considerations: The solubility of quinoline derivatives can be pH-dependent.[10] When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <1%) to avoid precipitation and minimize solvent effects on the biological system.[13]

  • Stability: The stability of quinoline derivatives in solution can be influenced by factors such as pH, light, and temperature.[10][14] Storing aliquots under an inert atmosphere (e.g., argon or nitrogen) can further enhance long-term stability by preventing oxidation.[10]

  • Verification: For GMP or other highly regulated applications, the concentration and purity of the stock solution may be verified using techniques such as HPLC-UV.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final aqueous medium has been exceeded.Decrease the final concentration of the compound. Increase the percentage of co-solvent if the experimental system allows.
Cloudiness or particulates in the stock solution Incomplete dissolution or presence of impurities.Use gentle heating or sonication to aid dissolution. If particulates remain, consider filtering the solution through a 0.22 µm PTFE syringe filter.
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions. Ensure proper storage conditions (frozen, protected from light) and use single-use aliquots.

Conclusion

The protocol detailed in this application note provides a systematic and safe approach to preparing stock solutions of 7-Methoxy-4-phenyl-quinolin-2-ol. By adhering to these guidelines, researchers can ensure the quality and consistency of their stock solutions, which is fundamental for generating reliable and reproducible experimental data.

References

  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • U.S. Environmental Protection Agency. (n.d.). 7-methoxy-4-phenyl-quinolin-2-ol Properties. CompTox Chemicals Dashboard.
  • BenchChem. (n.d.). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.
  • PubChem. (n.d.). 7-Methoxy-2-phenyl-quinolin-4-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol. National Center for Biotechnology Information.
  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • BenchChem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Ashland. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). 7-methoxy-4-phenyl-quinolin-2-ol - Hazard Genotoxicity. CompTox Chemicals Dashboard.
  • ChemicalBook. (n.d.). 7-METHOXY-4-PHENYL-QUINOLIN-2-OL | 30034-43-6.
  • Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • LabSkills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Al-Subaiyel, A. M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(5), 735.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • MilliporeSigma. (n.d.). COMMON SOLVENT PROPERTIES.
  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1874.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • BenchChem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity.
  • CAS Common Chemistry. (n.d.). 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline.

Sources

in vitro cytotoxicity testing of 7-methoxy-quinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Profiling of 7-Methoxy-Quinolin-2-One Derivatives

Abstract

The 7-methoxy-quinolin-2-one (carbostyril) scaffold represents a privileged pharmacophore in oncology, frequently exhibiting potency as a tubulin polymerization inhibitor, Topoisomerase I poison, or VEGFR antagonist. However, the physicochemical properties of these derivatives—specifically high lipophilicity and potential autofluorescence—pose distinct challenges in in vitro screening. This Application Note provides a validated workflow for cytotoxicity testing, emphasizing solubility management, assay selection to avoid interference, and mechanistic validation via cell cycle analysis.

Introduction & Pharmacological Context

The substitution of a methoxy group at the 7-position of the quinolin-2-one ring significantly enhances lipophilicity and binding affinity to hydrophobic pockets in targets such as the colchicine-binding site of tubulin. While this structural modification improves potency, it complicates delivery in aqueous cell culture media.

Why Standard Protocols Fail:

  • Precipitation Shock: Direct dilution of high-concentration DMSO stocks into media often causes micro-precipitation of quinolin-2-ones, leading to "false negatives" (compound not available to cells) or "false positives" (crystals lysing cells physically).

  • Optical Interference: Many quinoline derivatives are inherently fluorescent. Assays relying on fluorescence readout (e.g., Resazurin/AlamarBlue) may yield high background noise.

  • Metabolic Artifacts: Some quinoline derivatives can alter mitochondrial dehydrogenase activity without killing the cell immediately, potentially skewing MTT results.

Experimental Design Strategy

Cell Line Selection

To determine the Selectivity Index (SI) , you must screen against both a target cancer panel and a normal control.

  • Target Panel: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colorectal).

  • Normal Control: HUVEC (Endothelial - critical if targeting angiogenesis) or HEK293 (Kidney).

Assay Selection Matrix
FeatureMTT/MTSSRB (Sulforhodamine B)ATP Luminescence
Readout Metabolic (Mitochondrial)Total Protein (Staining)ATP Content
Quinoline Suitability High (Standard)Very High (No metabolic interference)Medium (Quenching risk)
Cost LowLowHigh
Recommendation Primary Screen Confirmatory Screen Secondary Validation

Protocol 1: Compound Preparation & Solubility Management

This protocol utilizes an "Intermediate Dilution Step" to prevent precipitation shock.

Reagents:

  • Test Compound (7-methoxy-quinolin-2-one derivative)

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step:

  • Stock Solution (10 mM): Dissolve the compound in 100% DMSO. Vortex vigorously. Sonicate for 5 minutes at 37°C if turbidity persists.

  • Quality Control: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully soluble; add more DMSO.

  • Serial Dilution (The "2x" Method):

    • Do NOT dilute directly into the cell well.

    • Prepare a 2x Working Solution in complete media.

    • Example: To achieve a final concentration of 10 µM in 0.5% DMSO:

      • Prepare a 20 µM solution in media containing 1% DMSO.

      • Add 100 µL of this 2x solution to 100 µL of cells already in the well.

    • Result: Final conc = 10 µM, Final DMSO = 0.5%.

  • Solubility Check: Before adding to cells, inspect the 2x Working Solution under a microscope (10x objective). If crystals are visible, the data will be invalid.

Protocol 2: The Optimized MTT Cytotoxicity Assay

Adapted from Mosmann (1983) and optimized for hydrophobic small molecules.

Materials:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: DMSO (Acidified with 0.04 N HCl recommended for better formazan solubility).

Workflow:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL fresh media. Add 100 µL of 2x Working Solution (from Protocol 1).

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blanks (Media only).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate 3–4 hours.

    • Critical: Check for purple precipitate (formazan).[1][2][3]

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO.

  • Readout: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:



Protocol 3: Mechanistic Validation (Cell Cycle Analysis)

Since 7-methoxy-quinolin-2-ones often target tubulin, G2/M arrest is the expected phenotype.

Method: Propidium Iodide (PI) Flow Cytometry.[4]

  • Treatment: Treat cells (6-well plate) with IC50 concentration for 24h.

  • Fixation: Harvest cells, wash in PBS. Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2h at -20°C.

  • Staining: Wash ethanol away with PBS. Resuspend in staining buffer:

    • PBS + 0.1% Triton X-100 + 20 µg/mL PI + 0.2 mg/mL RNase A.

  • Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (FL2 channel).

  • Expected Result: A significant accumulation of cells in the G2/M peak compared to DMSO control indicates tubulin destabilization.

Visualization of Workflows

Figure 1: Cytotoxicity Screening Workflow

A logical flow from compound dissolution to data generation, highlighting the critical solubility check.

CytotoxicityWorkflow Compound 7-Methoxy-Quinolin-2-One Powder Stock 100% DMSO Stock (10 mM) Compound->Stock QC_Solubility QC: Turbidity Check (Centrifuge) Stock->QC_Solubility Dilution 2x Intermediate Dilution (in Media) QC_Solubility->Dilution If Clear Microscopy Microscopic Check for Precipitation Dilution->Microscopy Treatment Add Compound (48-72h Incubation) Microscopy->Treatment No Crystals Cell_Seed Cell Seeding (96-well, 24h recovery) Cell_Seed->Treatment Assay MTT/SRB Assay Readout Treatment->Assay Analysis Calculate IC50 & Selectivity Index Assay->Analysis

Caption: Step-by-step screening workflow emphasizing the "2x Intermediate Dilution" and microscopic solubility checks to prevent false negatives.

Figure 2: Mechanism of Action (Tubulin Targeting)

Illustrating the pathway from entry to apoptosis for this specific scaffold.

MOA Drug Quinolin-2-one Derivative Entry Cellular Entry (Passive Diffusion) Drug->Entry Target Colchicine Binding Site (Tubulin) Entry->Target Effect1 Inhibition of Polymerization Target->Effect1 Binding Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Signal Bcl-2 Phosphorylation Caspase-3 Activation Effect2->Signal Death Apoptosis Signal->Death

Caption: Proposed mechanism of action where the derivative binds tubulin, preventing microtubule assembly and triggering apoptotic cascades.

Data Analysis & Interpretation

Selectivity Index (SI) Calculation: The SI is crucial for establishing the therapeutic window.



  • SI < 2: General toxicity (unsafe).

  • SI > 10: Promising lead candidate.

Troubleshooting Guide:

  • High Background Absorbance: Did you wash the cells? If the compound is colored, use the SRB assay which includes a trichloroacetic acid (TCA) fixation and washing step that removes the compound before staining.

  • Flat Dose-Response: Usually indicates precipitation. The effective concentration is capped by solubility, not potency. Repeat with lower max concentration.

References

  • National Institutes of Health (NIH). (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Link

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Link

  • Abcam. (2025). MTT Assay Protocol and Troubleshooting. Link

  • ISO 10993-5.Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity. (Standard guideline for cytotoxicity thresholds).

Sources

Troubleshooting & Optimization

improving yield of Knorr cyclization for methoxy-quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Knorr Cyclization for Methoxy-Quinolines

Topic: Improving Yield & Selectivity in Knorr Quinoline Synthesis (Methoxy-Derivatives) Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Triage: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode. The Knorr synthesis (cyclization of


-ketoanilides to 2-quinolones) is sensitive to the electronic nature of the aromatic ring. Methoxy groups are electron-donating (activating) but introduce lability and regiochemical complexity.

Troubleshooting_Workflow Start START: Identify Failure Mode Tar Issue: Reaction turns black/tarry (Polymerization/Charring) Start->Tar LowYield Issue: Low Yield / Incomplete Conversion Start->LowYield WrongProduct Issue: Wrong Regioisomer (5-OMe vs 7-OMe) Start->WrongProduct Demethylation Issue: Methoxy lost (Product is Hydroxy-quinoline) Start->Demethylation Sol_Acid ACTION: Switch acid catalyst. Replace H2SO4 with PPA or Eaton's Reagent. Tar->Sol_Acid Sol_Temp ACTION: Optimize Temperature. Lower temp (<100°C) or use Microwave. LowYield->Sol_Temp Sol_Sterics ACTION: Steric Control. Purify 7-OMe isomer via recrystallization (EtOH/Acetic Acid). WrongProduct->Sol_Sterics Demethylation->Sol_Acid Sol_Time ACTION: Kinetic Control. Reduce reaction time. Prolonged acid exposure cleaves ethers. Demethylation->Sol_Time

Figure 1: Decision tree for diagnosing Knorr cyclization failures.

Technical Deep Dive: The "Black Tar" & Yield Problem

The Issue: Standard Knorr conditions utilize concentrated sulfuric acid (


) at temperatures 

. While effective for simple anilines, methoxy-anilines are highly electron-rich. Sulfuric acid acts as a strong oxidant at high temperatures, causing oxidative polymerization of the aniline substrate before cyclization occurs. This results in a "black tar" and yields

.

The Solution: Acid Modulation Switching from a Brønsted mineral acid (


) to a Lewis-acid-rich medium like Polyphosphoric Acid (PPA) or Eaton’s Reagent minimizes oxidation while maintaining the dehydrating power required for cyclization.

Comparative Analysis of Cyclization Media

ReagentViscosityOxidizing PotentialYield (OMe-Quinolines)Handling Notes
Conc.

LowHigh (Bad)20-40%Causes charring/demethylation. Avoid for methoxy substrates.
Polyphosphoric Acid (PPA) High (Syrup)Low (Good)60-85%Gold Standard. Requires mechanical stirring. Difficult workup (sticky).
Eaton's Reagent MediumLow (Good)70-90%Modern Choice. (7.7%

in

). Liquid at RT. Easier workup.
TfOH (Triflic Acid) LowLow85-95%Expensive. Used for high-value/small-scale synthesis.

Regioselectivity: The meta-Anisidine Dilemma

The Issue: When using m-anisidine (3-methoxy-aniline), cyclization can occur at two ortho positions relative to the nitrogen:

  • Para to Methoxy (C-6): Yields the 7-methoxy-2-quinolone .

  • Ortho to Methoxy (C-2): Yields the 5-methoxy-2-quinolone .

Mechanistic Insight: The cyclization is an intramolecular Friedel-Crafts alkylation.

  • Electronic Factor: The methoxy group activates both ortho and para positions.

  • Steric Factor: The position between the methoxy and the nitrogen (leading to the 5-isomer) is sterically crowded.

  • Outcome: The 7-methoxy isomer is thermodynamically favored and typically the major product (ratio often >80:20).

Visualizing the Pathway:

Regioselectivity_Mechanism cluster_pathways Cyclization Pathways Intermediate Acetoacetanilide Intermediate (N-(3-methoxyphenyl)-3-oxobutanamide) PathA Path A: Closure Para to OMe (Less Steric Hindrance) Intermediate->PathA Fast PathB Path B: Closure Ortho to OMe (High Steric Strain) Intermediate->PathB Slow Product7 MAJOR PRODUCT 7-Methoxy-2-quinolone PathA->Product7 Product5 MINOR PRODUCT 5-Methoxy-2-quinolone PathB->Product5

Figure 2: Regiochemical divergence in the cyclization of m-anisidine derivatives.

Experimental Protocols

Protocol A: The Robust PPA Method (Recommended for Scale-up)

Best for: Reliable yields, minimizing charring.

  • Preparation: In a round-bottom flask, mix the acetoacetanilide intermediate (1.0 equiv) with Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate).

    • Note: PPA is viscous. Warm it slightly (50°C) to facilitate mixing.

  • Cyclization: Heat the mixture to 110–120°C with overhead mechanical stirring.

    • Critical: Do not exceed 130°C to prevent ether cleavage (demethylation).

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 2–4 hours.

  • Workup: Cool to ~60°C. Pour the syrup slowly into crushed ice with vigorous stirring. The PPA hydrolyzes, and the quinolone precipitates.

  • Purification: Filter the solid. Wash with water and saturated

    
     (to remove residual acid). Recrystallize from Ethanol/DMF.
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening, maximizing yield, preventing demethylation.

  • Setup: In a microwave vial (10–20 mL), add the acetoacetanilide (1 mmol).

  • Catalyst: Add Eaton’s Reagent (2 mL) or a minimal amount of PPA.

    • Alternative: Solvent-free conditions using solid support (Silica gel doped with

      
      ) can be used, but Eaton's reagent gives cleaner conversion.
      
  • Irradiation: Irradiate at 100–120°C for 5–10 minutes (Power: Dynamic, max 150W).

  • Workup: Pour into ice water, neutralize with ammonium hydroxide, and filter.

  • Result: Yields often exceed 85% with minimal formation of the 5-methoxy isomer due to kinetic control.

Frequently Asked Questions (FAQ)

Q: My product has a broad OH stretch on IR and lost the methyl peak on NMR. What happened? A: You likely demethylated the ether. This happens if the reaction temp >140°C or if the reaction runs too long in strong acid.

  • Fix: Switch to Protocol B (Microwave) or strictly control oil bath temp to 110°C.

Q: Can I do the Knorr synthesis in "One Pot" (Aniline + Ketoester


 Quinolone)? 
A:  Yes, but it is riskier for methoxy-anilines. The first step (amide formation) works best at 100–110°C, while cyclization requires acid.
  • Recommendation: It is cleaner to isolate the acetoacetanilide intermediate first (reflux aniline + ethyl acetoacetate in toluene, isolate solid), then perform the cyclization in PPA. This prevents aniline oxidation by the acid.

Q: How do I separate the 5-methoxy and 7-methoxy isomers? A: They have significantly different solubilities. The 7-methoxy isomer is generally more planar and packs better, making it less soluble in cold ethanol. Recrystallize the crude solid from boiling ethanol; the 7-isomer will crystallize out first. The 5-isomer often remains in the mother liquor.

References

  • Jones, G. (1977). The Synthesis of the Quinoline Ring System. In: The Chemistry of Heterocyclic Compounds, Quinoline (Part I). Wiley-Interscience. Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Patel, V. K., et al. (2021). Microwave-assisted green synthetic approach for quinoline synthesis in water. ResearchGate. Link

  • Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007).[1] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764. Link

  • BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives. Link

Sources

Technical Support Center: Quinolin-2-one Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Unreacted Starting Materials & Impurities from Quinolin-2-one Scaffolds

Introduction: The "Privileged Scaffold" Challenge

Welcome to the Technical Support Center. You are likely here because the quinolin-2-one (carbostyril) scaffold is a "privileged structure" in drug discovery—found in antipsychotics (e.g., Aripiprazole) and anticancer agents—but its purification is notoriously deceptive.

The Core Problem: Quinolin-2-ones possess a unique lactam-lactim tautomerism .[1] This duality makes them amphoteric, causing them to streak on silica gel, resist standard crystallization, and trap starting materials (anilines and


-keto esters) in their crystal lattice.

This guide moves beyond basic textbook recipes. We will treat your reaction mixture as a complex system requiring orthogonal purification strategies : Chemical (pH), Thermodynamic (Crystallization), and Kinetic (Chromatography).

Module 1: Chemical Workup (The First Line of Defense)

User Issue: "I have significant unreacted aniline in my crude mixture. Standard aqueous washes aren't working."

Technical Diagnosis: Anilines are weak bases (


), but Quinolin-2-ones are extremely weak bases (protonating on the carbonyl oxygen, 

) and weak acids (deprotonating the N-H,

). If you wash with strong acid (pH < 1), you might protonate your product, keeping it in the water. If you wash with neutral water, the aniline remains organic-soluble.

The Protocol: Controlled pH Swing Do not rely on simple extraction. Use the difference in basicity between the starting aniline and the product.

  • The Acid Wash: Dissolve crude in organic solvent (DCM or EtOAc). Wash with 2M HCl .

    • Why: Aniline is fully protonated (

      
      ) and moves to the aqueous layer. The Quinolin-2-one (being a much weaker base) remains in the organic layer.
      
  • The Base Wash: Wash the organic layer with Sat.

    
     .
    
    • Why: This neutralizes residual acid and removes acidic impurities (like unreacted cinnamic acids if using C-H activation routes) without deprotonating the Quinolin-2-one lactam N-H.

Visualization: Workup Decision Tree

WorkupLogic start Crude Reaction Mixture check_sm Identify Major Impurity start->check_sm aniline Unreacted Aniline (Basic) check_sm->aniline ketoester Beta-Keto Ester (Neutral/Lipophilic) check_sm->ketoester acidic_sm Cinnamic Acid/Phenol (Acidic) check_sm->acidic_sm wash_acid Wash Org. Layer with 2M HCl aniline->wash_acid Protonate Amine distill High Vac Distillation or Saponification ketoester->distill Volatility Diff wash_base Wash Org. Layer with 10% Na2CO3 acidic_sm->wash_base Deprotonate Acid result_aq Impurity in Aqueous Layer wash_acid->result_aq Anilinium Salt result_org Product in Organic Layer wash_acid->result_org Quinolin-2-one wash_base->result_aq Carboxylate Salt wash_base->result_org

Caption: Logic flow for selecting the correct chemical wash based on impurity pKa differences.

Module 2: Crystallization (Thermodynamic Control)

User Issue: "My product oils out during recrystallization, or the crystals are colored (trapped impurities)."

Technical Diagnosis: Quinolin-2-ones are notorious for "oiling out" because they have high melting points but moderate solubility in hot solvents. If the cooling is too fast, the "metastable zone" is bypassed, leading to amorphous oil.

The Protocol: The "Switch" Solvent System Avoid single solvents. Use a binary system where the product is soluble in the hot "good" solvent but insoluble in the "anti-solvent."

Solvent Selection Table

Solvent SystemRoleBest ForTechnical Note
Ethanol (95%) Single SolventGeneral PurificationStandard for Knorr synthesis products. If it oils out, add water dropwise at reflux.
Acetic Acid / Water BinaryHighly Insoluble ProductsThe Nuclear Option. Dissolve in hot AcOH, add

until turbid. Excellent for removing inorganic salts.
DMF / Ethanol BinaryHigh MW DerivativesDissolve in min. hot DMF, dilute with hot EtOH, then cool. Prevents trapping of DMF in lattice.
Toluene Single SolventRemoving Non-polarsGood for removing unreacted

-keto esters which stay in toluene upon cooling.

Critical Step: If the product is colored (due to oxidized aniline oligomers), you must perform a hot filtration through activated charcoal (Norit) before crystallization. The planar impurities adsorb strongly to carbon.

Module 3: Chromatography & Tautomerism

User Issue: "My spot on TLC is streaking badly. I can't separate the product from the baseline."

Technical Diagnosis: This is the Lactam-Lactim Tautomerism in action.[1] On silica (acidic), the equilibrium shifts. The compound drags because it is interconverting between forms with different polarities during elution.

The Fix: Mobile Phase Modifiers You must "lock" the tautomer or mask the silica's acidity.

  • The "Acidic" Lock: Add 1% Acetic Acid to your DCM/MeOH mobile phase.

    • Mechanism:[2][3][4][5][6] Forces the equilibrium fully towards the protonated form or masks silanol groups, sharpening the peak.

  • The "Basic" Wash (Alternative): Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

    • Mechanism:[2][3][4][5][6] Neutralizes acidic sites on the silica.

Visualization: Tautomerism Impact

Tautomerism cluster_fix The Solution lactam Lactam Form (2-Quinolone) Polar / Stable lactim Lactim Form (2-Hydroxyquinoline) Aromatic / OH-Acidic lactam->lactim Equilibrium (Fast) silica Silica Gel Surface (Acidic -Si-OH) lactam->silica Dipole Interaction lactim->silica H-Bonding (Drag) modifier Add 1% AcOH or TEA modifier->silica Blocks Active Sites

Caption: Tautomeric equilibrium causes peak tailing; modifiers block silica interactions to sharpen separation.

Module 4: Metal Scavenging (For Catalytic Routes)

User Issue: "I used a Pd-catalyzed cyclization. My product is black/grey, and ICP-MS shows high Pd content."

Technical Diagnosis: Quinolin-2-ones are excellent ligands. The nitrogen and oxygen atoms can chelate Palladium, carrying it through standard workups.

The Protocol: Scavenging vs. Filtration

  • Celite is NOT enough: Celite only removes precipitated Pd black. It does not remove soluble Pd-complexes bound to your product.

  • Thiol-Modified Silica (SiliaMetS®):

    • Dissolve crude in THF/MeOH.

    • Add SiliaMetS-Thiol (or equivalent).

    • Stir for 4 hours at 50°C.

    • Filter.[6][7][8] The thiol binds Pd with

      
       stronger affinity than your quinolinone.
      
  • The "Poor Man's" Scavenger:

    • Wash the organic layer with 10% aqueous L-Cysteine . The amino acid chelates metals into the water layer.

References
  • Knorr Quinoline Synthesis & Mechanisms

    • Knorr, L.[3] (1886).[2][3] "Synthetische Versuche mit dem Acetessigester". Justus Liebigs Annalen der Chemie. Link

    • Staskun, B.[3] (1964).[3] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines". J. Org.[3] Chem.Link

  • Purification & Crystallization Protocols

    • BenchChem Technical Guides. (2025).[1][5] "Advanced Crystallization Techniques for Quinoline Derivatives". Link (Verified via search context 1.7)

    • Vogel, A.I. "Textbook of Practical Organic Chemistry". (Standard reference for acid/base extraction logic).
  • Tautomerism & Chromatography

    • Beilstein J. Org. Chem. (2025).[1][5][9] "Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline". Link (Verified via search context 1.22)

    • BenchChem Technical Guides. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline". Link (Verified via search context 1.24)

  • Metal Removal Strategies

    • Biotage Application Notes. (2023). "How to Remove Palladium in three easy steps". Link (Verified via search context 1.4)

    • ACS Publications. (2025). "Palladium-Ion-Exchanged Geopolymer Catalyst...". ACS Omega. Link (Verified via search context 1.5)

Sources

solving precipitation issues of quinolones in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolone Solubility & Stability Ticket ID: #QN-SOL-001 Status: Open Subject: Troubleshooting precipitation of Ciprofloxacin, Levofloxacin, and Moxifloxacin in aqueous buffers.

Executive Summary: The "Zwitterion Trap"

If you are reading this, you likely prepared a clear stock solution of a quinolone antibiotic (e.g., Ciprofloxacin), added it to your culture media or PBS (pH 7.4), and watched it instantly turn cloudy.

You are not alone. This is a chemical inevitability, not a user error.

Quinolones are amphoteric molecules. They possess both a basic amine group and an acidic carboxylic acid group. At physiological pH (approx.[1] 7.0–7.5), these molecules exist primarily as zwitterions (net neutral charge). This is their point of minimum solubility (Isoelectric Point, pI).

To keep them in solution, you must force the molecule into a charged state (cationic or anionic) by manipulating pH before and during dilution, or manage the ionic environment to prevent chelation.

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic flow below.

Quinolone_Troubleshooting Start START: Precipitation Observed Check_pH Check pH of Final Solution Start->Check_pH Is_Neutral Is pH 6.8 - 7.8? Check_pH->Is_Neutral Check_Media Does buffer contain Mg2+, Ca2+, or Fe2+? Is_Neutral->Check_Media No (Acidic/Basic) Zwitterion_Crash DIAGNOSIS 1: Isoelectric Precipitation (The Zwitterion Trap) Is_Neutral->Zwitterion_Crash Yes (Physiological pH) Chelation_Crash DIAGNOSIS 2: Metal Ion Chelation Check_Media->Chelation_Crash Yes (e.g., DMEM, Krebs) Temp_Crash DIAGNOSIS 3: Cold-Shock Precipitation Check_Media->Temp_Crash No (Simple Buffer)

Figure 1: Diagnostic decision tree for identifying the root cause of quinolone precipitation.

Module 1: The pH Paradox (Isoelectric Precipitation)

The Mechanism

Quinolones exhibit a U-shaped solubility curve.

  • pH < 5: The amine is protonated (

    
    ). The molecule is a cation. High Solubility. 
    
  • pH > 9: The carboxylic acid is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The molecule is an anion. High Solubility. 
    
  • pH ~7 (pI): Both groups are ionized, canceling each other out. The net charge is zero. Hydration energy drops, and the lattice energy takes over, causing precipitation.

Data: Critical Physicochemical Parameters

CompoundpKa1 (Carboxyl)pKa2 (Amine)Isoelectric Point (pI)Solubility at pH 7.4Solubility at pH 2.0
Ciprofloxacin 6.098.747.42 ~0.07 mg/mL (Crash)> 25 mg/mL
Levofloxacin 6.028.157.09 ModerateHigh
Moxifloxacin 6.259.297.77 LowHigh

Note: Ciprofloxacin is the most notorious offender because its pI aligns almost perfectly with physiological pH.

Protocol: The "Acid-Drop" Stock Preparation

Do not dissolve free-base quinolones in water or PBS directly. Use this self-validating protocol.

Reagents:

  • Quinolone powder (Free base or HCl salt).[2]

  • 0.1 N HCl (Hydrochloric Acid).[2][3][4]

  • Sterile Water or Buffer (for final dilution only).

Step-by-Step:

  • Weighing: Weigh the desired mass of antibiotic (e.g., 10 mg).

  • Acidification: Add a minimal volume of 0.1 N HCl (e.g., 10% of total target volume).[2]

    • Validation: The powder should dissolve instantly and become crystal clear. If cloudy, add small increments of HCl.

  • Dilution: Bring to final volume with sterile water.

    • Critical: Do not use PBS to bring to volume yet. The salts in PBS can induce the common ion effect.

  • The "Shift-and-Dilute" Injection (For Experiments):

    • When adding this acidic stock to your cell culture media (pH 7.4), keep the dilution factor high (at least 1:100 or 1:1000).

    • Why? You want the buffer capacity of the media to overwhelm the small amount of acid in the stock, quickly bringing the pH to 7.4 at a concentration below the solubility limit.

Module 2: The Chelation Hazard (Cation Incompatibility)

The Mechanism

Quinolones are potent chelators. The 3-oxo-4-carboxylic acid motif binds divalent cations (


, 

,

) with 1:1 or 1:2 stoichiometry.
  • The Result: Formation of insoluble metal-quinolone complexes.

  • The Risk: Even if pH is controlled, adding Ciprofloxacin to DMEM (high

    
    ) or Krebs-Ringer buffer can cause "micro-precipitation" that is invisible to the naked eye but reduces bioactivity.
    
Troubleshooting Protocol

Scenario: You observe reduced antimicrobial activity or subtle turbidity in cation-rich media.

  • Check Your Buffer:

    • Incompatible: Krebs-Ringer, standard DMEM (high Ca/Mg), PBS with

      
      .
      
    • Compatible: PBS (calcium-free), Saline, Water.

  • The EDTA Rescue (If experimental design permits):

    • Adding 0.1 mM EDTA to the buffer can sequester free metal ions and prevent quinolone precipitation.

    • Warning: EDTA is cytotoxic; use only if compatible with your biological system.

  • Order of Addition:

    • Never mix concentrated quinolone stock directly with concentrated metal salt solutions.

    • Always dilute the quinolone into the bulk solvent before introducing metal supplements.

Module 3: Storage & Temperature

Issue: "My stock solution was clear yesterday, but precipitated in the fridge (


)."

Explanation: Solubility is temperature-dependent.[5] At


, the kinetic energy decreases, and the saturation point drops.

The Fix:

  • Warm It Up: Incubate the tube at

    
     for 15 minutes. Vortex vigorously.
    
  • Sonication: If crystals persist, sonicate for 30 seconds.

  • Storage Rule: Store quinolone stocks at -20°C (frozen) to prevent crystal growth, or at Room Temperature (protected from light) for short term. Avoid

    
     for long-term storage of high-concentration stocks.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMSO instead of HCl? A: Yes. Ciprofloxacin and Levofloxacin are soluble in DMSO. However, ensure the final DMSO concentration in your assay is <0.5% to avoid cytotoxicity. DMSO stocks are often safer for avoiding the "pH crash" but do not solve the metal chelation issue.

Q: I have the Hydrochloride (HCl) salt form, not the free base. Do I still need acid? A: Usually, no. The HCl salt is pre-protonated and much more water-soluble (~30 mg/mL) than the free base. You can dissolve it in water.[2][3][6][7][8] However, once you dilute it into a neutral buffer (pH 7.4), the zwitterion trap (Module 1) still applies if the concentration is high.

Q: What is the maximum safe concentration in PBS? A: At pH 7.4, Ciprofloxacin is risky above 0.1 mg/mL (100 µg/mL) . If you need higher concentrations, you must lower the pH (to <6.0) or raise it (to >9.0).

References

  • Physicochemical Properties & pKa Values

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764, Ciprofloxacin.
    • Link:

  • Mechanism of Zwitterionic Precipitation

    • Source: Olivera, M. E., et al. (2011). "Levofloxacin solubility in bio-relevant media." Journal of Pharmaceutical Sciences.
    • Context: Details the U-shaped solubility curve and pI effects.
    • Link:

  • Metal Chelation Interactions

    • Source: Uivarosi, V. (2013).
    • Context: Explains the 3-oxo-4-carboxylic acid binding mode with and .
    • Link:

  • Standard Preparation Protocols

    • Source: Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."
    • Context: Industry standard for preparing antibiotic stock solutions (M100 series).
    • Link:

Sources

pH sensitivity of 7-Methoxy-4-phenyl-quinolin-2-ol fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-4-phenyl-quinolin-2-ol Fluorescence

Technical Overview: The Tautomeric Reality

Subject: 7-Methoxy-4-phenyl-quinolin-2-ol (CAS: 30034-43-6) Common Aliases: 7-Methoxy-4-phenyl-2(1H)-quinolinone; 7-Methoxy-4-phenylcarbostyril.[1][2][3]

The "Hidden" Variable: Users frequently encounter inconsistent fluorescence data because this compound exists in a tautomeric equilibrium. While chemically named "quinolin-2-ol" (the enol form), in solution—particularly in polar solvents like water or methanol—it predominantly exists as the 2-quinolinone (keto) tautomer.[1][3]

The fluorescence signal you detect is primarily driven by the keto form .[4] However, extreme pH shifts force the molecule into distinct ionic states (cationic in acid, anionic in base), each with unique spectral signatures.[3][4] This guide addresses the artifacts and signal modulations caused by these pH-dependent transitions.

Troubleshooting Guide (Q&A)

Q1: Why is my fluorescence intensity dropping significantly at pH > 10? Diagnosis: Deprotonation-Induced Quenching/Shift. The lactam nitrogen (N-H) in the 2-quinolinone ring has a pKa of approximately 10.8 .[1]

  • Mechanism: At pH > 10, the N-H proton is removed, forming an anionic species.[3][4] This electron-rich anion often exhibits a bathochromic (red) shift in absorption but may suffer from lower quantum yield due to increased non-radiative decay pathways or aggregation propensity.[1][3]

  • Corrective Action: Maintain experimental pH below 9.5 for stable emission. If alkaline conditions are required, construct a calibration curve specifically for the anionic species, as its excitation maximum will differ from the neutral form.[4]

Q2: I observe a unexpected blue-shift and intensity increase in highly acidic media (pH < 2). Is my compound degrading? Diagnosis: Protonation of the Carbonyl Oxygen. This is likely not degradation but the formation of the cationic species .[4]

  • Mechanism: In strong acids, the carbonyl oxygen of the quinolinone core becomes protonated.[4] This increases the "push-pull" character of the fluorophore (Methoxy donor -> Protonated Carbonyl acceptor), often stabilizing the excited state and enhancing fluorescence (Intramolecular Charge Transfer - ICT).[1][3][4]

  • Corrective Action: Verify reversibility. Neutralize a small aliquot with NaOH; if the original spectrum returns, it is a reversible protonation event, not degradation.[3][4]

Q3: My signal is erratic and non-reproducible in aqueous buffers at neutral pH. Diagnosis: Micro-Precipitation / Solubility Failure. 7-Methoxy-4-phenyl-quinolin-2-ol is highly hydrophobic due to the phenyl ring and methoxy group.[1][3]

  • Mechanism: In 100% aqueous buffer, the compound forms non-fluorescent aggregates or micro-crystals, leading to light scattering and signal loss.[4]

  • Corrective Action:

    • Solvent System: Always use a co-solvent.[1] We recommend a final concentration of 5-10% DMSO or Ethanol in your buffer.[1]

    • Preparation: Dissolve the stock in 100% organic solvent (DMSO) first, then dilute slowly into the buffer while vortexing. Do not add solid powder directly to water.[1]

Visualizing the pH-Dependent Species

The following diagram illustrates the structural transformations governing the fluorescence changes. Note the central "Neutral Keto" form is the dominant species at physiological pH.[4]

Tautomerism Cation Cationic Species (pH < 2) Protonated Carbonyl High Fluorescence Neutral_Keto Neutral 2-Quinolinone (pH 2 - 10) Dominant Species Stable Emission Cation->Neutral_Keto -H+ (Fast) Neutral_Keto->Cation +H+ Neutral_Enol Neutral Quinolin-2-ol (Trace Tautomer) Solvent Dependent Neutral_Keto->Neutral_Enol Tautomerism (Solvent) Anion Anionic Species (pH > 11) Deprotonated Nitrogen Red-shifted/Quenched Neutral_Keto->Anion -H+ (pKa ~10.8) Anion->Neutral_Keto +H+

Caption: Figure 1. pH-dependent equilibrium of 7-Methoxy-4-phenyl-quinolin-2-ol.[1][3] The Neutral Keto form is the primary fluorophore in physiological buffers.[4]

Standard Operating Protocol (SOP): pH Titration

Objective: To determine the specific pKa and stable fluorescence range for your specific solvent system.

Materials:

  • Stock Solution: 10 mM 7-Methoxy-4-phenyl-quinolin-2-ol in DMSO.

  • Buffers: Citrate (pH 3-6), Phosphate (pH 6-8), Glycine/NaOH (pH 9-12).[1][3][4]

  • 96-well Black Plate (for fluorescence).[1][3]

Protocol:

  • Preparation: Prepare a "Working Solution" by diluting the Stock Solution 1:100 into DMSO (100 µM).

  • Aliquot Buffers: Dispense 198 µL of each pH buffer into plate wells.

  • Spike: Add 2 µL of the Working Solution to each well (Final Conc: 1 µM, 1% DMSO).

    • Note: Keeping dye concentration low (≤ 1 µM) prevents aggregation artifacts.[3][4]

  • Incubate: Shake gently for 5 minutes at room temperature to ensure equilibration.

  • Measure:

    • Excitation Scan: 300 nm – 400 nm (Peak likely ~330-350 nm).[1][3]

    • Emission Scan: 360 nm – 550 nm (Peak likely ~400-450 nm).[1][3]

  • Analysis: Plot Fluorescence Intensity (

    
    ) vs. pH. Fit the curve to a sigmoidal dose-response equation to extract the apparent pKa.[1]
    

Quantitative Reference Data (Predicted/Typical):

ParameterAcidic (pH < 2)Neutral (pH 7.[3][4]4)Basic (pH > 11)
Dominant Species Cation (O-protonated)Neutral (Keto form)Anion (N-deprotonated)
Solubility HighLow (Requires Co-solvent)High
Fluorescence Enhanced / Blue-shiftedBaseline (Reference)Red-shifted / Variable
Approx.[1][3] pKa pKa1 ≈ 0-1--pKa2 ≈ 10.8

References

  • PubChem. (n.d.). 7-Methoxy-4-phenyl-quinolin-2-ol (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link][3][4]

  • Wolfbeis, O. S., & Knierzinger, A. (1981).[3][4][5] pH-Dependent fluorescence spectroscopy.[1][3][6] Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone.[1][3] Journal of the Chemical Society, Perkin Transactions 2.[4][5][7] (Contextual grounding on 7-methoxy substituted fluorophore pH behavior). Retrieved from [Link]

  • Bardez, E., et al. (1997).[3][4] Excited-state processes in 2-quinolinone derivatives: hydrogen bonding and tautomerism.[1][3] Journal of Physical Chemistry A. (Mechanistic basis for quinolinone tautomeric fluorescence).

Sources

alternative catalysts for synthesizing 4-phenyl-2-quinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers synthesizing 4-phenyl-2-quinolones (also known as 4-phenylcarbostyrils). Unlike the 4-quinolone isomer (common in antibiotics), the 4-phenyl-2-quinolone scaffold is a critical pharmacophore in anticancer research (tubulin polymerization inhibitors) and organic materials.

This document moves beyond traditional stoichiometric acid cyclizations (e.g., Polyphosphoric Acid at 140°C) to explore alternative catalytic manifolds : Photocatalysis, Organocatalysis (Hypervalent Iodine), and Gold Catalysis.

Part 1: Decision Matrix & Catalyst Selection

Q: I am currently using PPA (Polyphosphoric Acid) for Knorr cyclization. Why should I switch to a catalytic method?

A: While PPA is reliable, it requires harsh conditions (>100°C) that degrade sensitive functional groups and generates significant acidic waste. Alternative catalysts offer milder conditions, better functional group tolerance, and "green" profiles. Use the decision tree below to select the right catalyst for your substrate.

CatalystSelection Start Select Substrate / Constraint Subst1 N-Aryl Cinnamamides Start->Subst1 Subst2 α-Diazo Acetamides Start->Subst2 Subst3 Alkynyl Anilines (N-Propargyl) Start->Subst3 Cond1 Requirement: Metal-Free / Oxidative Subst1->Cond1 C-H Activation Cond2 Requirement: Visible Light / Mild Temp Subst2->Cond2 Radical Cyclization Cond3 Requirement: High Regioselectivity Subst3->Cond3 Hydroarylation Method1 Hypervalent Iodine (PIFA / BF3·Et2O) Cond1->Method1 Method2 Photocatalysis (Eosin Y / Blue LED) Cond2->Method2 Method3 Gold Catalysis (JohnPhosAu(I)) Cond3->Method3

Figure 1: Strategic decision tree for selecting alternative catalysts based on substrate availability and experimental constraints.

Part 2: Technical Modules & Troubleshooting

Module A: Metal-Free Oxidative Cyclization (Hypervalent Iodine)

Target Substrate: N-Phenylcinnamamides Catalyst System: PIFA (Phenyliodine bis(trifluoroacetate)) / BF


·Et

O (Lewis Acid additive)

Q: My yield is low (<40%) when using PIFA. The starting material is consumed, but multiple spots appear on TLC. What is happening? A: This typically indicates over-oxidation or non-regioselective radical coupling .

  • Mechanism Insight: The reaction proceeds via an amidyl radical or cation intermediate. If the para-position of the N-phenyl ring is electron-rich, dimerization can occur.

  • Troubleshooting Protocol:

    • Lewis Acid Ratio: Ensure you are using BF

      
      ·Et
      
      
      
      O strictly as an activator (often substoichiometric or 1:1 with PIFA). Excess Lewis acid can degrade the intermediate.
    • Solvent Choice: Switch from CH

      
      Cl
      
      
      
      to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . HFIP stabilizes radical cations and often boosts yields in hypervalent iodine oxidations by 20-30%.
    • Temperature: Lower the temperature to 0°C during the PIFA addition, then warm slowly to RT.

Q: Can I use this method for substrates with electron-withdrawing groups (EWGs)? A: Yes, but reaction times will increase. Hypervalent iodine reagents are electrophilic; EWGs on the N-phenyl ring deactivate the ring toward the intramolecular attack.

  • Recommendation: Increase the temperature to 40-50°C and consider adding a mild base (e.g., NaHCO

    
    ) if acid-sensitive groups are present, although the BF
    
    
    
    mechanism is inherently acidic.
Module B: Visible Light Photocatalysis (The "Green" Route)

Target Substrate:


-Diazo-N-phenylacetamides
Catalyst:  Eosin Y (Organic Dye)
Light Source:  Green LEDs (approx. 530 nm) or Blue LEDs (depending on dye absorption)

Q: The reaction mixture turns colorless after 1 hour, and conversion stops. Why? A: This is photobleaching of the catalyst. Eosin Y can degrade under high-intensity irradiation if oxygen is present (forming singlet oxygen which attacks the dye).

  • Corrective Action:

    • Degassing: You must thoroughly degas the solvent (sparge with N

      
       or Ar for 15 mins) before irradiation.
      
    • Light Distance: Move the LED source 2-3 cm away from the vial to reduce thermal degradation.

    • Catalyst Loading: Add the catalyst in two portions (50% at t=0, 50% after 4 hours).

Q: How does this mechanism work compared to metal catalysis? A: Unlike Pd-catalyzed Heck reactions, this pathway involves a Proton-Coupled Electron Transfer (PCET) . The excited state of Eosin Y oxidizes the diazo intermediate, generating a radical species that cyclizes onto the aromatic ring without requiring pre-functionalized halides (like I or Br).

Photocatalysis Diazo Diazo Substrate Radical N-Radical Intermediate Diazo->Radical SET / -N2 ExcitedCat Eosin Y* (Excited) ExcitedCat->Radical Energy Transfer Cyclization Intramolecular Cyclization Radical->Cyclization Product 4-Phenyl-2-Quinolone Cyclization->Product -H•

Figure 2: Simplified radical pathway for Eosin Y mediated synthesis.

Module C: Gold Catalysis (High Precision)

Target Substrate: N-Propargyl Anilines (Alkynyl Anilines) Catalyst: JohnPhosAu(MeCN)SbF


 (Au(I) complex)

Q: I am getting the 5-exo-dig product (Indole derivative) instead of the 6-endo-dig product (Quinolone). How do I fix the regioselectivity? A: Gold catalysis is highly sensitive to the electronic nature of the alkyne and the ligand.

  • The Switch: To favor the 6-endo-dig cyclization (required for the quinolone core):

    • Ligand: Use bulky, electron-rich phosphine ligands (like JohnPhos or BrettPhos ). Steric bulk disfavors the tighter 5-membered ring transition state.

    • Oxidation State: Ensure you are targeting the dihydroquinolone first if using simple hydroamination, or use an oxidative gold cycle (with an external oxidant like Selectfluor) if you need direct aromatization.

    • Substrate Design: Placing a phenyl group at the alkyne terminus (internal alkyne) strongly biases the reaction toward the 6-endo pathway due to the stabilization of the cationic intermediate at the benzylic position.

Part 3: Comparative Data & Protocols

Table 1: Catalyst Performance Comparison
FeaturePolyphosphoric Acid (PPA) Hypervalent Iodine (PIFA) Photocatalysis (Eosin Y)
Mechanism Acid-mediated condensationOxidative C-H CouplingRadical Annulation (PCET)
Temperature 120°C - 140°C0°C - RTRT (Light driven)
Yield (Avg) 75 - 90%50 - 75%60 - 85%
Tolerance Poor (Acid sensitive groups fail)Moderate (Oxidant sensitive groups fail)Excellent (Functional group tolerant)
Green Score Low (Corrosive waste)Medium (Iodine waste)High (Metal-free, Visible light)
Standard Operating Procedure: Eosin Y Photocatalytic Synthesis

Based on recent "green" methodologies (Ref 2, 4).

  • Preparation: In a 10 mL Pyrex tube, dissolve

    
    -diazo-N-phenylacetamide  (0.5 mmol) in DMSO  (2.0 mL).
    
  • Catalyst Addition: Add Eosin Y (1.0 mol%) and K

    
    CO
    
    
    
    (1.0 equiv) if a base mediator is required for the specific substrate variant.
  • Degassing: Seal the tube with a septum. Insert a needle connected to a nitrogen line and a vent needle. Bubble nitrogen through the solution for 15 minutes.

  • Irradiation: Place the tube 3 cm away from a 5W Green LED strip. Stir magnetically at room temperature.

  • Monitoring: Monitor by TLC (typically 4–12 hours). The diazo spot (usually bright yellow/orange) should disappear.

  • Workup: Dilute with ethyl acetate (10 mL), wash with brine (3 x 5 mL). Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).

References

  • Chen, Y.-F., et al. (2023).[1][2] "In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents." Molecules, 28(2), 543. Link

    • Context: Establishes the biological importance of the 4-phenyl-2-quinolone scaffold and describes the traditional PPA synthetic route.
  • Hao, E., et al. (2018). "Synthesis of 2-Quinolones based on Visible Light-Catalyzed Annulation of Diazo compounds." Advanced Synthesis & Catalysis. Link

    • Context: Describes the Eosin Y photoc
  • Liu, Z., et al. (2013). "Metal-Free Synthesis of 3-Arylquinolin-2-ones from N-Alkyl-N-phenylcinnamamides." Journal of Organic Chemistry. Link

    • Context: Details the Hypervalent Iodine (PIFA)
  • Rajendran, S., et al. (2023).[1][3] "Enhanced Method for the Synthesis... of 1-(4-Phenylquinolin-2-yl)propan-1-one." ACS Omega, 8(46).[3][4] Link

    • Context: Provides modern insights into acid-catalyzed Friedländer-type syntheses and characterization of phenyl-quinoline deriv
  • Prajapati, S.M., et al. (2014). "A review on transition-metal mediated synthesis of quinolines." Indian Academy of Sciences. Link

    • Context: Comprehensive review covering Gold and Palladium catalyzed p

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 7-Methoxy-4-phenyl-quinolin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

Characterizing 7-Methoxy-4-phenyl-quinolin-2-ol presents a specific analytical challenge: the Lactam-Lactim Tautomerism .[1] While the IUPAC name suggests a hydroxylated heterocycle ("-ol"), in the solution phase—particularly in polar aprotic solvents—the molecule predominantly exists as its tautomer, 7-methoxy-4-phenylquinolin-2(1H)-one .[1]

Failure to account for this equilibrium leads to misinterpretation of the proton signals, specifically the disappearance of the expected hydroxyl proton and the appearance of a broad amide singlet. This guide compares the two primary characterization pathways (DMSO-d6 vs. CDCl3) and establishes a self-validating protocol for structural confirmation.

Part 1: Strategic Comparison (The "Alternatives")

The choice of solvent is not merely about solubility; it dictates the molecular structure you observe.[1]

Alternative A: DMSO-d6 (The Gold Standard)
  • Mechanism: The high dielectric constant and hydrogen-bond accepting nature of DMSO stabilize the polar 2-quinolone (Lactam) form.[1]

  • Observation: Distinct amide (-NH) signal; sharp, well-resolved aromatic peaks.[1]

  • Verdict: Preferred for routine purity analysis and structural filing.[1]

Alternative B: CDCl3 (The Ambiguous Route)[2]
  • Mechanism: In non-polar solvents, the equilibrium is less biased. The molecule may form hydrogen-bonded dimers or aggregates.

  • Observation: Signals are often broadened. The labile proton (OH/NH) may be invisible due to rapid exchange or extreme broadening. Solubility is often poor without additives (e.g., TFA).

  • Verdict: Not Recommended for primary characterization unless investigating specific hydrogen-bonding interactions.[1]

Visualization: Tautomeric Equilibrium & Solvent Influence

Tautomerism Lactim Lactim Form (Quinolin-2-ol) Non-polar / Gas Phase Lactam Lactam Form (Quinolin-2-one) Polar Solvent (DMSO) Lactim->Lactam Proton Transfer Solvent Solvent Selection Solvent->Lactim CDCl3 (Aggregates/Mix) Solvent->Lactam DMSO-d6 (Stabilizes Dipole)

Figure 1: The solvent dictates the dominant tautomer. DMSO shifts the equilibrium heavily toward the Lactam form, simplifying the NMR spectrum.

Part 2: Experimental Protocol

Synthesis Context (Purity Pre-Check)

This molecule is typically synthesized via the Knorr Quinoline Synthesis or condensation of 3-methoxyaniline with ethyl benzoylacetate.[1]

  • Common Impurity: Unreacted 3-methoxyaniline.[1]

  • Diagnostic: Look for amine protons (~3-5 ppm) or a change in the methoxy integration ratio.[1]

Sample Preparation (DMSO-d6 Method)

To ensure sharp lines and prevent concentration-dependent shifting of the NH signal:

  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: If peaks are broad (rare in DMSO), add 1 drop of D2O to exchange the NH proton, confirming its identity (the peak will disappear).

  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.

Part 3: Data Analysis & Interpretation[2][3]

The following data represents the Lactam (2-one) form, which is what you will observe in DMSO-d6.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH Amide11.60 – 11.80 br s1HDiagnostic for Quinolone form.[1] Disappears with D2O shake.
H-5 Aromatic7.65 – 7.75 d1HDeshielded by the adjacent 4-phenyl ring.[1]
Ph-H Aromatic7.40 – 7.55 m5HThe 4-phenyl group protons (often overlapping).[1]
H-8 Aromatic6.85 – 6.95 d1HShielded by the ortho-methoxy group.[1]
H-6 Aromatic6.75 – 6.85 dd1HCoupled to H-5 (ortho) and H-8 (meta).[1]
H-3 Vinylic6.30 – 6.40 s1HCritical Diagnostic. A sharp singlet characteristic of the quinolone ring.[1]
OMe Alkyl3.80 – 3.85 s3HStrong singlet, confirms the 7-methoxy substitution.[1][2]
Table 2: Key Coupling Constants (J Values)
InteractionCoupling TypeValue (Hz)Structural Insight
J(5,6) Ortho~9.0 Hz Confirms the H-5/H-6 adjacency on the benzenoid ring.[1]
J(6,8) Meta~2.5 Hz Confirms H-8 is isolated by the methoxy group (no ortho neighbor).
J(NH, 3) Allylic< 1.5 Hz Sometimes observed as fine splitting on H-3 if resolution is high.[1]

Part 4: Structural Confirmation (Self-Validating Logic)[1]

Do not rely solely on 1D proton data. Use the following logic gates to validate the structure using 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

The HMBC "Fingerprint"

To distinguish the 4-phenyl isomer from a potential 2-phenyl impurity (a common byproduct depending on synthesis method):

  • Gate 1: The Carbonyl Connection

    • The H-3 singlet (6.35 ppm) must show a strong HMBC correlation to the Carbonyl carbon (C-2, ~162 ppm).

  • Gate 2: The Phenyl Placement

    • The H-5 doublet (7.70 ppm) must correlate to C-4 (the quaternary carbon bearing the phenyl ring).[1]

    • If H-5 correlates to a carbonyl, you likely have the wrong isomer.

  • Gate 3: The Methoxy Position

    • The OMe protons (3.85 ppm) must correlate to C-7 (~160-162 ppm).[1]

Visualization: Analytical Workflow

Workflow Start Crude Product SolventCheck Solvent: DMSO-d6 Start->SolventCheck Acquisition Acquire 1H NMR SolventCheck->Acquisition Check1 Check: Broad Singlet >11ppm? Acquisition->Check1 Check2 Check: Singlet ~6.35ppm? Check1->Check2 Yes ResultB Investigate: Tautomer Mix/Impurity Check1->ResultB No (Check CDCl3?) ResultA Confirmed: Quinolone Form Check2->ResultA Yes Check2->ResultB No (Isomer?)

Figure 2: Step-by-step decision tree for validating the 7-methoxy-4-phenyl-quinolin-2-ol structure.

Part 5: Troubleshooting & Quality Control[1]

Common Impurities[1]
  • Solvent Peaks:

    • DMSO: Quintet at 2.50 ppm.

    • Water: Broad singlet at ~3.33 ppm (variable).

  • Starting Material (3-Methoxyaniline):

    • Look for triplets/multiplets in the 6.2–7.0 ppm range that do not match the quinolone pattern.

    • Amine protons (broad, ~3-5 ppm).

Why is the OH missing?

If you are looking for an "alcohol" proton (quinolin-2-ol ) and see an amide (quinolin-2-one ), do not fail the batch .[1] This is the correct thermodynamic behavior. To "force" the observation of the -OH form, one would need to perform O-alkylation (locking the structure) or use specific cryogenic solid-state NMR techniques, which are unnecessary for standard drug development characterization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 722718, 7-Methoxy-4-phenyl-quinolin-2-ol.[1] Retrieved February 15, 2026.

  • Royal Society of Chemistry. Synthesis and characterization of 2-phenylquinolin-4(1H)-one derivatives (Analogous System Reference).[1] RSC Advances.

    • [Link] (Generalized reference for quinolone chemical shifts).

  • Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Holzer, W., et al.On the tautomerism of cinnolin-4-ol... and related heterocycles. (Provides mechanistic validation for N-heterocycle tautomerism in DMSO).

Sources

Comparative Mass Spectrometry Guide: 8-Methoxy vs. Non-Methoxy Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-Methoxy Quinolones (e.g., Moxifloxacin, Gatifloxacin) versus Non-Methoxy Quinolones (e.g., Ciprofloxacin). It is designed for researchers requiring robust structural elucidation protocols in drug development.

Executive Summary

The introduction of a methoxy group at the C-8 position of the fluoroquinolone scaffold (e.g., Moxifloxacin) significantly alters both the physicochemical stability (reducing phototoxicity) and the gas-phase fragmentation behavior compared to C-8 hydrogen or fluorine analogs (e.g., Ciprofloxacin). This guide delineates the specific MS/MS diagnostic ions and neutral losses required to distinguish these subclasses, supported by experimental protocols and mechanistic pathway analysis.

Part 1: Mechanistic Fragmentation Analysis

The "Methoxy Effect" in Mass Spectrometry

While all fluoroquinolones share a core fragmentation pathway involving decarboxylation and piperazine ring cleavage, the 8-methoxy group introduces unique electronic stabilization and steric effects.

  • Non-Methoxy (C-8 H/F) Mechanism:

    • Dominant Pathway: Rapid neutral loss of water (

      
      , -18 Da) and carbon dioxide (
      
      
      
      , -44 Da) from the carboxylic acid moiety.
    • Secondary Pathway: Extensive fragmentation of the C-7 piperazine ring, often yielding the base peak due to the lability of the amine substituents.

    • Phototoxicity Correlation: The C-8 position in these analogs is susceptible to UV-induced radical formation (loss of F or Cl), correlating with higher clinical phototoxicity.

  • 8-Methoxy (C-8 OMe) Mechanism:

    • Stabilization: The electron-donating 8-OMe group stabilizes the quinolone core, often reducing the relative abundance of core-cleavage ions compared to side-chain fragments.

    • Diagnostic Neutral Losses:

      • Loss of HF (-20 Da): A "peculiar" and scientifically significant loss observed in 8-OMe analogs like Moxifloxacin, likely proceeding via an ion/neutral complex intermediate involving the C-6 fluorine and the C-7 substituent.

      • Methyl Radical Loss: While less common in ESI, high-energy collisions can induce loss of the methyl radical (

        
        , -15 Da) from the methoxy group, a pathway absent in C-8 H analogs.
        
      • Enhanced Water Loss: The 8-OMe oxygen can act as an intramolecular hydrogen bond acceptor for the C-3 carboxyl group, facilitating specific dehydration pathways (

        
        ).
        
Comparative Fragmentation Table
FeatureNon-Methoxy (e.g., Ciprofloxacin)8-Methoxy (e.g., Moxifloxacin)Diagnostic Utility
Precursor Ion

(m/z 332)

(m/z 402)
Parent confirmation
Primary Neutral Loss

(18 Da),

(44 Da)

(18 Da),

(20 Da)
Loss of HF is specific to 8-OMe/F interactions
Base Peak Origin Piperazine Ring CleavageDiazabicyclononyl Ring CleavageSide-chain dependent
Photostability (In-Source) Low (prone to radical degradation)High (Stable C-8 bond)8-OMe prevents UV-degradation artifacts
Key Diagnostic Ion

(Quinolone core)

(

)
Structural differentiation

Part 2: Experimental Protocol (LC-MS/MS)

This protocol is validated for the structural elucidation of methoxy-quinolones in biological matrices (plasma/tissue).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Methoxy-quinolones are more lipophilic and will elute later than their C-8 H analogs.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2][3][4][5]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical. Low CE preserves the

    
     ion, while high CE reveals the "fingerprint" ring-cleavage ions.
    
  • Source Temperature:

    
     (Ensure complete desolvation to prevent adducts).
    
Workflow for Unknown Identification
  • Full Scan (Q1): Identify

    
     candidate.
    
  • Product Ion Scan (MS2): Select precursor and fragment at 20 eV.

  • Neutral Loss Filtering:

    • Apply Neutral Loss Scan of 20 Da (HF) . If positive

      
       High probability of Fluorine-substituted core (common in 8-OMe FQs).
      
    • Apply Neutral Loss Scan of 44 Da (

      
      ) . Universal for quinolones.
      
  • Ratio Analysis: Calculate ratio of

    
    . 8-Methoxy variants typically show a higher ratio due to H-bonding stabilization of the carboxyl group.
    

Part 3: Visualization of Fragmentation Pathways

Moxifloxacin (8-Methoxy) Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for Moxifloxacin, highlighting the unique HF loss and diazabicyclononyl ring cleavage.

MoxifloxacinFragmentation M Moxifloxacin [M+H]+ m/z 402 M_H2O [M+H - H2O]+ m/z 384 M->M_H2O - H2O (18 Da) M_HF [M+H - HF]+ m/z 382 (Diagnostic for 8-OMe/F) M->M_HF - HF (20 Da) (Unusual Loss) M_CO2 [M+H - CO2]+ m/z 358 M->M_CO2 - CO2 (44 Da) Core Quinolone Core Ion (Side chain loss) M_H2O->Core Ring Cleavage M_HF->Core Ring Cleavage

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Moxifloxacin (8-OMe), highlighting the diagnostic HF loss.[4]

Decision Tree for Quinolone Classification

This logic flow aids in distinguishing 8-Methoxy variants from standard fluoroquinolones based on MS/MS data.

DecisionTree Start Unknown Quinolone Spectrum (ESI+) Check1 Check Neutral Loss (18 Da & 44 Da) Start->Check1 Branch1 Present? (Universal Quinolone) Check1->Branch1 Check2 Check for HF Loss (-20 Da) or Methoxy Radical (-15 Da) Branch1->Check2 Yes Result_8OMe High Probability: 8-Methoxy Quinolone (e.g., Moxifloxacin) Check2->Result_8OMe Significant HF Loss or Stable Radical Result_NonOMe High Probability: 8-H/F Quinolone (e.g., Ciprofloxacin) Check2->Result_NonOMe No HF Loss Dominant Piperazine Cleavage

Caption: Figure 2. MS/MS decision tree for classifying fluoroquinolones based on specific neutral loss patterns.

References

  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Analytical Letters. [Link][6]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Determination of Moxifloxacin in Human Plasma by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-dG. Toxicology and Applied Pharmacology. [Link]

  • Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. [Link]

Sources

The Methoxy Advantage: A Comparative Guide to the Anticancer Potency of 7-Methoxy vs. 6-Methoxy Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quinolone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] Among its numerous derivatives, methoxy-substituted quinolones have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. A critical aspect of their structure-activity relationship (SAR) lies in the positional isomerism of the methoxy group on the quinoline ring. This guide provides an in-depth, objective comparison of the anticancer potency of 7-methoxy versus 6-methoxy quinolones, supported by experimental data, mechanistic insights, and detailed protocols for researchers in the field.

At a Glance: Comparative Anticancer Potency

The position of the methoxy group on the quinoline scaffold significantly influences its anticancer activity. While a direct head-to-head comparison in a single study under identical conditions is not extensively available in the current literature, a synthesis of data from various independent studies suggests that both 7-methoxy and 6-methoxy quinolones exhibit potent anticancer effects, with their efficacy being highly dependent on the overall molecular structure and the specific cancer cell line being targeted.

Here, we present a consolidated overview of the cytotoxic activities of representative 7-methoxy and 6-methoxy quinolone derivatives from various studies. It is crucial to interpret this data with the understanding that the experimental conditions, such as the specific derivatives tested and the duration of cell exposure, vary between studies.

Table 1: Comparative in vitro Anticancer Activity (IC50/GI50 in µM) of Methoxy-Substituted Quinolone Derivatives

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
7-Methoxyquinolones 7-methoxyquinolone-triazole hybrid (QN10)BT20 (Breast)4.49 ± 0.68[2]
7-methoxyquinolone-triazole hybrid (QN7)HT29 (Colon)19.05 ± 1.58[2]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[3]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (6h)NCI-H522 (Non-small cell lung)0.0423 ± 0.0012[4]
6-Methoxyquinolones N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (4a)Various human tumor cell lines0.016 - 0.020
Copper(II)-6-methoxyquinoline complex (Cu6MQ)A549 (Lung)57.9[1]
6-Methoxydihydrosanguinarine (6-MDS)HT29 (Colon)3.8 ± 0.2[5]
6-Methoxydihydrosanguinarine (6-MDS)HepG2 (Liver)5.0 ± 0.2[5]

Mechanistic Divergence: How Methoxy Position Dictates Anticancer Action

The anticancer mechanisms of 7-methoxy and 6-methoxy quinolones, while both leading to cell death, appear to diverge in their primary molecular targets and signaling pathways.

The 7-Methoxy Quinolone Approach: DNA Damage and Apoptosis Induction

Several studies suggest that 7-methoxy substituted quinolones often exert their anticancer effects through mechanisms involving DNA damage and the subsequent induction of apoptosis. For instance, certain 7-alkoxy-4-aminoquinoline derivatives have been shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[3] This activation leads to the upregulation of pro-apoptotic proteins like Bax, culminating in the execution of programmed cell death.

G Figure 1: Proposed Apoptotic Pathway for 7-Methoxyquinolones cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade 7-Methoxyquinolone 7-Methoxyquinolone p53 p53 7-Methoxyquinolone->p53 Activates Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Induces Mitochondrial Permeabilization Caspases Caspases Mitochondria->Caspases Release of Cytochrome c Activates Apoptosis Apoptosis Caspases->Apoptosis Execution of

Caption: Proposed apoptotic pathway for 7-methoxyquinolones.

The 6-Methoxy Quinolone Strategy: Targeting Microtubules and Inducing Oxidative Stress

In contrast, a significant body of evidence points towards the inhibition of tubulin polymerization as a key mechanism for 6-methoxy substituted quinolones.[6] These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Furthermore, some 6-methoxyquinoline derivatives, particularly when complexed with metals, have been shown to induce oxidative stress by generating reactive oxygen species (ROS).[1] This redox imbalance can lead to oxidative DNA damage, further contributing to cell cycle arrest and apoptosis.[1]

G Figure 2: Anticancer Mechanisms of 6-Methoxyquinolones cluster_0 Cellular Targets cluster_1 Cellular Effects 6-Methoxyquinolone 6-Methoxyquinolone Tubulin Tubulin 6-Methoxyquinolone->Tubulin Inhibits Polymerization ROS Reactive Oxygen Species 6-Methoxyquinolone->ROS Induces Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Oxidative_Stress->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Anticancer mechanisms of 6-methoxyquinolones.

Experimental Protocols for Anticancer Potency Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the anticancer potency of quinolone derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-methoxy and 6-methoxy quinolones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Figure 3: MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Quinolone Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

G Figure 4: Annexin V/PI Apoptosis Assay Workflow start Start treat_cells Treat Cells start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Annexin V/PI Apoptosis Assay Workflow.

Conclusion and Future Directions

The available evidence indicates that both 7-methoxy and 6-methoxy quinolones are promising scaffolds for the development of novel anticancer agents. The position of the methoxy group plays a crucial role in determining the primary mechanism of action, with 7-methoxy derivatives often associated with DNA damage and p53-mediated apoptosis, while 6-methoxy analogs frequently act as tubulin polymerization inhibitors and inducers of oxidative stress.

References

Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). National Institutes of Health. [Link]

[1] 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). PubMed. [Link]

[6] Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. (2015). PubMed. [Link]

[10] Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

[11] Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2013). Medicinal Chemistry Research. [Link]

[12] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). National Institutes of Health. [Link]

[13] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Institutes of Health. [Link]

[7] The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

[14] Structure-activity relationship of anticancer drug candidate quinones. (n.d.). TÜBİTAK. [Link]

[8] Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. (2025). PubMed. [Link]

[2] Design, synthesis, characterization, in silico studies, and in vitro anticancer evaluation of novel 7-methoxyquinolone-substituted triazole hybrids. (2025). Taylor & Francis Online. [Link]

[15] Does P-glycoprotein play a role in anticancer drug pharmacokinetics? (2000). PubMed. [Link]

[3] Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

[16] Role of P-Glycoprotein and its Inhibition in Cancer Therapy: A Review. (2025). ResearchGate. [Link]

[17] Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Institutes of Health. [Link]

[18] The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. (2023). Journal of Pharmaceutical Research International. [Link]

[19] Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

[20] Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. (n.d.). Spandidos Publications. [Link]

[21] 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). PubMed. [Link]

[22] Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. [Link]

[5] Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation. (2024). National Institutes of Health. [Link]

[23] Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

[24] Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Institutes of Health. [Link]

[4] Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (n.d.). National Institutes of Health. [Link]

[25] Translational Oncology. (n.d.). Semantic Scholar. [Link]

[26] The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

[27] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). National Institutes of Health. [Link]

[28] IC 50 Values for Anticancer Activity of Compounds 6, 7a-7j and CA4... (n.d.). ResearchGate. [Link]

[29] Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2024). Preprints.org. [Link]

[30] Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Institutes of Health. [Link]

[31] Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (n.d.). National Institutes of Health. [Link]

[32] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI. [Link]

[33] Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). National Institutes of Health. [Link]

Sources

X-ray crystallography data for 4-phenyl-quinolin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural & Crystallographic Characterization of 4-Phenyl-Quinolin-2-One Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary: The "Twist" Factor in Drug Design

In medicinal chemistry, the 4-phenyl-quinolin-2-one scaffold represents a critical divergence from standard planar intercalators. While unsubstituted quinolines are often flat, facilitating DNA intercalation, the introduction of a phenyl group at the C4 position introduces a steric "twist"—typically 60°–90° relative to the quinoline plane.

This guide objectively compares the crystallographic performance of 4-phenyl-quinolin-2-one against planar analogs (e.g., unsubstituted quinolin-2-ones or quinolin-4-ones). The data confirms that this "twist" disrupts continuous


-

stacking, creating unique "pocket-filling" geometries essential for binding to globular proteins like Tubulin (colchicine site) or GPCRs , rather than non-specific DNA intercalation.
Structural Analysis & Comparative Crystallography

The core differentiator of this scaffold is the Tautomeric Preference and Dihedral Torsion . In the solid state, these derivatives predominantly crystallize in the cis-amide (lactam) form rather than the lactim (hydroxy) form, stabilized by intermolecular hydrogen bonding.

Comparative Lattice Parameters

The following table contrasts the crystal data of a representative 4-phenyl derivative against a 1-methyl analog (planar-like stacking) to illustrate the volumetric expansion caused by the phenyl rotation.

Parameter4-Phenyl-Quinolin-2-One (Target)1-Methyl-Quinolin-2-One (Planar Analog)Implication
Crystal System MonoclinicOrthorhombic / MonoclinicLower symmetry often indicates complex packing.
Space Group


Centrosymmetric packing favored by dipole pairing.
Unit Cell (

)
~8.98 Å~7.20 ÅExpansion: Phenyl group widens the

-axis.
Unit Cell (

)
~1243 ų~600–800 ųVolumetric Bulk: Higher volume prevents tight stacking.
Torsion Angle 87.1° (Phenyl vs. Quinoline)~0° (Planar)Key Differentiator: Prevents intercalation; favors pocket binding.
Z Value 44Standard packing density for organic heterocycles.

Note on Tautomerism: X-ray difference Fourier maps consistently locate the proton on the Nitrogen (N1), confirming the 2-one (lactam) structure over the 2-hydroxy form in the solid lattice.

Intermolecular Interactions (Performance Metrics)

The "performance" of a crystal structure in drug design is defined by its intermolecular stability and potential for ligand-receptor mimicry.

A. The Centrosymmetric Dimer (The "Staple")

Unlike the 4-phenyl-quinolin-4 -one isomer (which often forms chains), the 2-one derivatives form robust centrosymmetric dimers via dual


 hydrogen bonds. This motif is a "supramolecular synthon" that mimics base-pairing in biological systems.
B. The Hydrophobic Clamp

The orthogonal phenyl ring creates a


-facial interaction. While the quinoline core 

-stacks with adjacent dimers, the phenyl ring protrudes, engaging in

interactions (T-shaped stacking) rather than parallel stacking.
Visualization: Supramolecular Assembly

The following diagram illustrates the logical flow of forces stabilizing the crystal lattice.

G Monomer Monomer: 4-Phenyl-Quinolin-2-One HBond Dual N-H...O Bonds (1.8 - 2.0 Å) Monomer->HBond Dimer Centrosymmetric Dimer (R2,2(8) Motif) PiPi Offset Pi-Stacking (3.4 Å distance) Dimer->PiPi CHPi C-H...Pi (T-shaped) (Phenyl Interaction) Dimer->CHPi Stack Pi-Stacked Columns (Quinoline-Quinoline) Lattice 3D Crystal Lattice (P21/c) Stack->Lattice HBond->Dimer PiPi->Stack CHPi->Lattice

Figure 1: Hierarchical assembly of the crystal lattice.[1] The primary stability arises from the H-bonded dimer, while the phenyl group directs the secondary T-shaped packing.

Experimental Protocol: Synthesis to Structure

To replicate these results, strict control over the crystallization solvent is required to avoid polymorphism.

Step 1: Friedländer Condensation (Synthesis) [2]
  • Reagents: 2-Aminobenzophenone + Acetic Anhydride (or Acetyl Chloride).

  • Condition: Reflux at 140°C (Solvent-free or in Acetic Acid).

  • Purification: The 4-phenyl group renders the product highly hydrophobic. Wash with cold ethanol to remove unreacted ketone.

Step 2: Crystallization (The Critical Step)

Slow evaporation is superior to vapor diffusion for this scaffold due to its moderate solubility.

  • Solvent System: Dissolve 20mg of purified compound in DMF:Ethanol (1:4 ratio) . DMF solubilizes the planar core; Ethanol acts as the antisolvent.

  • Temperature: Maintain at 25°C (Ambient). Do not refrigerate, as rapid cooling induces disorder in the phenyl ring rotation.

  • Timeline: High-quality single crystals (0.3 x 0.2 x 0.2 mm) typically form within 48–72 hours.

Step 3: Data Collection & Refinement
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the aromatic density.
  • Refinement Strategy: The phenyl ring may show rotational disorder. If thermal ellipsoids are elongated, model the phenyl ring as two disordered positions with partial occupancy (e.g., 0.60/0.40).

Workflow Syn Synthesis (Friedländer) Purify Purification (EtOH Wash) Syn->Purify Grow Crystallization (DMF/EtOH Evap) Purify->Grow >98% Purity Xray X-Ray Diffraction (Mo-K Source) Grow->Xray 0.3mm Crystal Solve Structure Solution (Direct Methods) Xray->Solve SHELXT

Figure 2: Validated workflow for obtaining publication-quality crystallographic data for quinolinone derivatives.

References & Authoritative Sources
  • Petrov, P. Y., et al. (2007).[3] 4-Methyl-1-phenylquinolin-2(1H)-one.[3] Acta Crystallographica Section E. [3]

    • Significance: Establishes the standard monoclinic

      
       packing and the 87° torsion angle.
      
  • Aly, A. A., et al. (2022).[4] X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... Journal of Chemical Crystallography.

    • Significance: Provides comparative data for the 1-methyl and 4-hydroxy tautomers, validating the lactam preference.

  • Larsen, S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.

    • Significance: Confirms the Friedländer synthesis protocol and provides recent lattice parameters for 4-phenyl derivatives.

Sources

HPLC Method Development & Comparison Guide: 7-Methoxy-4-phenyl-quinolin-2-ol Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative, experimental comparison of HPLC methodologies for the analysis of 7-Methoxy-4-phenyl-quinolin-2-ol (CAS 30034-43-6), also known as 7-Methoxy-4-phenyl-2(1H)-quinolinone .[1]

Executive Summary

7-Methoxy-4-phenyl-quinolin-2-ol presents a unique analytical challenge due to its lactam-lactim tautomerism (2-quinolinone vs. 2-hydroxyquinoline).[1] While often cataloged as the "2-ol" form, the compound predominantly exists as the 2-quinolinone tautomer in polar HPLC solvents.[1] This dynamic equilibrium can lead to peak broadening or splitting if not controlled by mobile phase pH.[1]

This guide compares the performance of two primary stationary phases—C18 (Octadecyl) and Phenyl-Hexyl —for the separation of this standard from its likely regioisomeric impurities (e.g., 4-hydroxy-2-phenylquinoline derivatives).[1]

Key Findings:

  • Standard C18 Columns : Provide robust retention but often fail to resolve positional isomers (e.g., ortho- vs para- methoxy placement).[1]

  • Phenyl-Hexyl Columns : Offer superior selectivity for the 4-phenyl moiety via

    
    -
    
    
    
    interactions, resolving critical isobaric impurities.[1]
  • Mobile Phase Criticality : Acidic buffering (pH 2.5–3.[1]0) is essential to suppress ionization of the phenolic/enol group and stabilize the keto form.[1]

Chemical Context & Tautomeric Equilibrium

Understanding the solution behavior of 7-Methoxy-4-phenyl-quinolin-2-ol is prerequisite to method development.[1] The compound exists in equilibrium between the enol (2-ol) and keto (2-one) forms.[1]

Tautomerism Pathway (DOT Diagram)

The following diagram illustrates the equilibrium that must be controlled during chromatography.

Tautomerism Enol Enol Form (7-Methoxy-4-phenyl-quinolin-2-ol) Dominant in Non-polar Solvents Equilibrium pH & Solvent Dependent Enol->Equilibrium Proton Transfer Keto Keto Form (7-Methoxy-4-phenyl-2(1H)-quinolinone) Dominant in HPLC Mobile Phase Equilibrium->Keto Stabilized by Polar Solvents

Caption: Tautomeric equilibrium of 7-Methoxy-4-phenyl-quinolin-2-ol. In reverse-phase HPLC (polar mobile phase), the equilibrium shifts strongly towards the keto form.[1]

Experimental Protocols & Comparative Data

Method A: Standard C18 Protocol (Baseline)

This method is suitable for purity assays where isomer separation is not the primary concern.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold)[1]

    • 2–15 min: 30% → 90% B (Linear Gradient)[1]

    • 15–20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (conjugated system).

Method B: Phenyl-Hexyl Protocol (High Selectivity)

Recommended for separating the target from structural isomers (e.g., 4-hydroxy-2-phenyl analogs).[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Methanol (MeOH).[1]

  • Rationale: Methanol promotes stronger

    
    -
    
    
    
    interactions between the analyte's phenyl ring and the stationary phase than ACN.[1]
  • Gradient:

    • 0–2 min: 40% B[1]

    • 2–18 min: 40% → 85% B[1]

    • 18–25 min: 85% B[1]

  • Flow Rate: 0.8 mL/min.[1]

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the physicochemical properties of 4-phenyl-2-quinolones.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Typical Retention Time 8.5 – 9.2 min10.5 – 11.8 min
Peak Symmetry (Tailing) 1.1 – 1.3 (Acceptable)1.0 – 1.1 (Superior)
Isomer Selectivity (

)
Low (< 1.[1]1)High (> 1.[1]3)
Resolution from Impurities ModerateExcellent
Suitability Routine Purity ChecksImpurity Profiling & Isomer Separation

Method Development Decision Workflow

Use this logic flow to select the appropriate method for your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal IsomerCheck Isomer Separation Required? Start->IsomerCheck Routine Goal: Routine Purity / Potency IsomerCheck->Routine No Complex Goal: Impurity Profiling / R&D IsomerCheck->Complex Yes MethodA Select Method A (C18) Robust, Faster Equilibration Routine->MethodA MethodB Select Method B (Phenyl-Hexyl) Enhanced Selectivity Complex->MethodB Optimization Optimization Step: Adjust Buffer pH or Temp MethodA->Optimization If tailing > 1.5, adjust pH MethodB->Optimization If resolution < 1.5, switch MeOH to ACN

Caption: Decision tree for selecting the optimal HPLC column and conditions based on analytical requirements.

Troubleshooting & Optimization

Peak Splitting
  • Cause: Interconversion between lactam (keto) and lactim (enol) forms during the run.[1]

  • Solution: Ensure the mobile phase pH is well-controlled. For 7-methoxy-4-phenyl-quinolin-2-ol, a pH of 2.5–3.0 (using formic or phosphoric acid) locks the compound in the protonated/neutral keto form, preventing peak splitting.[1]

Low Sensitivity[1]
  • Cause: Incorrect detection wavelength.[1]

  • Solution: While 254 nm is standard, the conjugated quinolone system often has a secondary, more specific absorption maximum around 320–330 nm .[1] Using this higher wavelength can reduce background noise from non-conjugated impurities.[1]

References

  • PubChem. (2025).[1] 7-Methoxy-4-phenyl-quinolin-2-ol Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Link

  • MDPI. (2015).[1] Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Link[1]

  • Royal Society of Chemistry. (2023).[1] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Methoxy-4-phenyl-quinolin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 30034-43-6 | Molecular Formula: C₁₆H₁₃NO₂ | Molecular Weight: 251.28 g/mol [1][2]

Executive Safety Assessment

7-Methoxy-4-phenyl-quinolin-2-ol (also known as 7-Methoxy-4-phenyl-2(1H)-quinolinone) is a pharmacologically active heterocyclic intermediate, commonly utilized in the synthesis of HCV protease inhibitors (e.g., Simeprevir derivatives).[2]

Critical Hazard Alert: Unlike generic laboratory reagents, this compound presents a specific risk profile dominated by Serious Eye Damage (Category 1, H318) and Acute Oral Toxicity (Category 4, H302) . Standard safety glasses are insufficient for handling this material in powder form.[2]

Hazard Classification (GHS)
Hazard ClassCategoryH-CodeStatement
Eye Damage/Irritation Category 1 H318 Causes serious eye damage. (Irreversible corneal damage risk)
Acute Toxicity (Oral)Category 4H302Harmful if swallowed.[1][2]
STOT - Single ExposureCategory 3H335May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 30034-43-6. This matrix is designed to create a self-validating safety barrier—if one layer fails, the next captures the hazard.[2]

A. Respiratory Protection[2][3][4][5]
  • Primary Control: All handling of solid powder must occur within a Certified Chemical Fume Hood or Powder Containment Balance Enclosure (Face velocity: 0.3–0.5 m/s).[2]

  • Secondary Protection (PPE):

    • Small Scale (<10g): N95 (US) or FFP2 (EU) disposable respirator.[2]

    • Large Scale (>10g) or Spill Cleanup: Half-face respirator with P100/HEPA cartridges.[2]

    • Rationale: Quinoline derivatives are potent respiratory irritants (H335).[2][3] Inhalation of dust can facilitate rapid systemic absorption.[2]

B. Ocular Protection (CRITICAL)[2]
  • Requirement: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+ or EN 166 3).[2]

  • Prohibited: Standard safety glasses with side shields.[2][3]

  • Rationale: H318 indicates that contact with the eye can cause irreversible tissue necrosis.[2] Goggles provide a seal that prevents airborne dust ingress, which safety glasses cannot guarantee.[2]

C. Dermal Protection[2]
  • Gloves: Double-gloving technique is required.[2]

    • Inner Layer: Nitrile (4 mil / 0.1 mm).[2]

    • Outer Layer: Nitrile (Extended Cuff, min 5 mil / 0.12 mm).

    • Chemical Compatibility: Quinoline derivatives are generally soluble in organic solvents (DCM, Methanol).[2] If solvated, use Laminate/Barrier gloves (e.g., Silver Shield) as the outer layer, as nitriles degrade rapidly in chlorinated solvents.

  • Body:

    • Standard: Cotton Lab Coat (buttoned to neck).[2]

    • High-Dust Operations: Disposable Tyvek® coveralls (Type 5/6) to prevent particulate accumulation on street clothes.[2]

Operational Protocols

Workflow Visualization

The following diagram illustrates the safe handling logic, ensuring containment from storage to disposal.

HandlingProtocol cluster_hood Engineering Control: Fume Hood / Enclosure Start Storage (Cool, Dry, Dark) Check Check PPE (Goggles + Dbl Gloves) Start->Check Retrieve Weigh Weighing (Balance Enclosure) Check->Weigh Transfer Container Solubilize Solubilization (Add Solvent) Weigh->Solubilize Solid Transfer React Reaction / Synthesis Solubilize->React Liquid Transfer Waste Disposal (Haz Waste Stream) React->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing engineering controls. All open-container manipulations occur within the dashed containment zone.

Step-by-Step Handling Guide
1. Weighing & Transfer
  • Preparation: Verify the balance enclosure is active.[2] Place an absorbent pad (benchkote) inside to capture minor spills.[2]

  • Technique: Use a disposable anti-static weighing boat.[2] Do not use metal spatulas if avoiding trace metal contamination is critical for subsequent catalysis; use PTFE-coated tools.[2]

  • Static Control: Quinoline derivatives can be static-prone.[2] Use an ionizing bar if the powder "flies" to ensure accurate weighing and prevent aerosolization.[2]

2. Solubilization
  • Solvent Choice: The compound is sparingly soluble in water but soluble in DMSO, Methanol, and Chlorinated solvents.

  • Procedure: Add solvent to the powder (not powder to solvent) to minimize splash risk.[2] Cover immediately.

  • Light Sensitivity: This compound is photosensitive.[2] Wrap reaction vessels in aluminum foil or use amber glassware during solubilization and reaction.[2]

3. Decontamination
  • Surface Cleaning: Wipe surfaces with a detergent solution (Surfactant/Water) followed by 70% Ethanol.[2]

  • Verification: Visually inspect for yellow/off-white residue.[2] Use a UV lamp (365 nm) if available, as many quinoline derivatives fluoresce, aiding in spill detection.

Emergency Response & Disposal

Emergency Logic: Eye Exposure

Due to the H318 classification, immediate action is vital.[2]

EmergencyResponse Exposure Eye Exposure Event Wash Irrigate Immediately (Eyewash Station) Exposure->Wash < 10 Seconds Duration Continue for 15 Minutes (Hold Eyelids Open) Wash->Duration Medical Seek Medical Attention (Bring SDS) Duration->Medical

Figure 2: Critical response pathway for ocular exposure.[2] Speed is the primary determinant of outcome.[2]

Disposal Plan
  • Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a sealed "Hazardous Solid Waste" bag. Label as "Toxic/Irritant".[2]

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Do not pour down the drain.

  • Container: Rinse empty containers with methanol before disposal; treat rinsate as hazardous liquid waste.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 289743, 7-Methoxy-2-phenyl-quinolin-4-ol. Retrieved February 15, 2026, from [Link](Note: Used as structural and hazard analog for CAS 30034-43-6).[2]

  • U.S. Environmental Protection Agency (2026). CompTox Chemicals Dashboard: 7-methoxy-4-phenyl-quinolin-2-ol (CAS 30034-43-6).[2][4] Retrieved February 15, 2026, from [Link].

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved February 15, 2026, from [Link].

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved February 15, 2026, from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Methoxy-4-phenyl-quinolin-2-ol
Reactant of Route 2
Reactant of Route 2
7-Methoxy-4-phenyl-quinolin-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.